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Foundational

Biological activity of 2-(3-(Aminomethyl)phenyl)acetonitrile derivatives

An In-depth Technical Guide to the Biological Activity of 2-(3-(Aminomethyl)phenyl)acetonitrile Derivatives Abstract The 2-(3-(aminomethyl)phenyl)acetonitrile scaffold represents a core structure in a class of compounds...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 2-(3-(Aminomethyl)phenyl)acetonitrile Derivatives

Abstract

The 2-(3-(aminomethyl)phenyl)acetonitrile scaffold represents a core structure in a class of compounds with significant biological activities, most notably as potent anthelmintic agents. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental evaluation of these derivatives. Primarily, this document will focus on their role as Amino-Acetonitrile Derivatives (AADs) that target a unique, nematode-specific nicotinic acetylcholine receptor, offering a crucial solution to the widespread issue of anthelmintic resistance. Furthermore, this guide explores the scaffold's potential in other therapeutic areas, including enzyme inhibition and neurogenesis, by drawing parallels with structurally related molecules. Detailed experimental protocols, data summaries, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with the necessary insights for advancing research in this promising chemical space.

Introduction: The Significance of the 2-(3-(Aminomethyl)phenyl)acetonitrile Scaffold

In the landscape of medicinal chemistry, the discovery of novel pharmacophores is essential for overcoming challenges such as drug resistance and the need for more selective therapeutic agents. The 2-(3-(aminomethyl)phenyl)acetonitrile core is a compelling example of a versatile scaffold. It combines a phenylacetonitrile unit, known for its presence in various bioactive molecules, with a strategically placed aminomethyl group. This combination provides a unique three-dimensional structure and a key basic functional group that is crucial for molecular interactions with biological targets.[1]

The most profound impact of this scaffold has been in the field of parasitology. The discovery of amino-acetonitrile derivatives (AADs) as a new class of synthetic anthelmintics marked the first introduction of a novel mode of action for controlling parasitic nematodes in livestock in decades.[2][3] These compounds have demonstrated remarkable efficacy, particularly against nematode strains that are resistant to established drug classes like benzimidazoles and macrocyclic lactones.[2][3]

This guide, written from the perspective of a senior application scientist, will deconstruct the biological profile of these derivatives. We will begin by outlining a foundational synthetic pathway, followed by an in-depth analysis of their primary anthelmintic activity. This will include a detailed look at the mechanism of action, key SAR insights, and the practical methodologies used for their evaluation. Finally, we will venture into the scaffold's broader potential, leveraging data from related chemical series to propose future research avenues.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the 2-(3-(aminomethyl)phenyl)acetonitrile core can be achieved through various routes. A common and reliable strategy involves the reduction of a nitrile precursor, such as 3-cyanobenzyl cyanide, or more practically, the reduction of a nitro group on a precursor molecule, which is often more stable and accessible. The following protocol outlines a representative pathway starting from 3-nitrophenylacetonitrile.

Workflow for Synthesis of 2-(3-(Aminomethyl)phenyl)acetonitrile

cluster_0 Synthetic Pathway Start 3-Nitrophenylacetonitrile (Starting Material) Step1 Catalytic Hydrogenation (Reduction of Nitro Group) Start->Step1 H2, Pd/C Ethanol Intermediate 3-Aminophenylacetonitrile Step1->Intermediate Step2 Reduction of Nitrile Group (e.g., with LiAlH4 or Raney Nickel) Intermediate->Step2 1. LiHMDS 2. Quench Product 2-(3-(Aminomethyl)phenyl)acetonitrile (Final Product) Step2->Product

Caption: A generalized synthetic workflow for the target compound.

Protocol 2.1: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of a commercially available precursor to yield the target aminophenylacetonitrile intermediate. The choice of a palladium on carbon (Pd/C) catalyst is based on its efficiency and selectivity for reducing aromatic nitro groups without affecting the nitrile moiety under controlled conditions.[4]

  • Vessel Preparation: To a 250 mL pressure reactor, add 3-nitrophenylacetonitrile (16.2 g, 0.1 mol) and 100 mL of ethanol.

  • Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C) catalyst to the mixture.

  • Inerting: Seal the reactor and purge the atmosphere with argon or nitrogen gas three times to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the reactor, maintaining a pressure of 0.4-0.5 MPa.

  • Reaction: Stir the mixture vigorously at a controlled temperature of 30-40°C for 4-6 hours, or until hydrogen uptake ceases (monitored by the pressure gauge).

  • Work-up: Once the reaction is complete, carefully vent the reactor. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting residue, 3-aminophenylacetonitrile, can be used in the next step or purified further by column chromatography if necessary.

  • Final Reduction: The resulting aminophenylacetonitrile can then undergo further reduction of the nitrile group to the aminomethyl group using a strong reducing agent like Lithium Aluminium Hydride (LiAlH4) or by another round of catalytic hydrogenation under more forcing conditions with a catalyst like Raney Nickel to yield the final product.[4]

Primary Biological Activity: Anthelmintic Properties

The most significant contribution of this chemical class is its potent activity against parasitic nematodes. These compounds, broadly classified as AADs, are effective against a wide range of gastrointestinal nematodes, including those resistant to other drug classes.[2][3]

Mechanism of Action: Targeting Nematode-Specific nAChRs

The high therapeutic index (high efficacy against nematodes, low toxicity to hosts) of AADs is directly attributable to their highly specific mechanism of action.[3] They do not target mammalian acetylcholine receptors but instead act on a specific subclass of nicotinic acetylcholine receptors (nAChRs) unique to nematodes.[3]

  • Target Receptor: The primary target is a nematode-specific nAChR subunit. In the parasitic nematode Haemonchus contortus, this receptor is designated MPTL-1 (Monepantel-1).[3]

  • Molecular Action: AADs act as positive allosteric modulators and direct agonists of this receptor.[3]

  • Physiological Effect: This binding opens the ion channel, leading to a sustained influx of cations into the muscle cells. The resulting membrane depolarization causes irreversible spastic paralysis of the nematode.

  • Outcome: The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled, leading to their death.[3]

Signaling Pathway of Amino-Acetonitrile Derivatives

cluster_pathway Nematode Muscle Cell AAD AAD Derivative (e.g., Monepantel) Receptor Nematode nAChR (MPTL-1 Subunit) AAD->Receptor Binds and Activates Channel Ion Channel Opening Receptor->Channel Conformational Change Influx Sustained Cation Influx (Na+, Ca2+) Channel->Influx Depolarization Membrane Depolarization Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Death Expulsion & Death Paralysis->Death

Caption: Mechanism of action of AADs on nematode muscle cells.

Structure-Activity Relationship (SAR)

SAR studies have been crucial in optimizing the potency and pharmacokinetic properties of AADs.[2] The core 2-(3-(aminomethyl)phenyl)acetonitrile structure provides a foundational template, with modifications at specific positions leading to significant changes in activity.

Position of ModificationType of GroupImpact on ActivityRationale / Insight
Amino Group Acylation with aroyl groupsEssential for Potency The amide linkage and the nature of the aromatic ring are critical for binding to the MPTL-1 receptor. Electron-withdrawing groups on the aroyl ring often enhance activity.
Phenyl Ring (Scaffold) Substitution (e.g., F, Cl, CF3)Modulates Potency & PKSubstituents can influence electronic properties and metabolic stability. A trifluoromethyl group, for instance, has been shown to be highly effective in marketed compounds.
Acetonitrile Group Replacement or ModificationGenerally Reduces Activity The cyano group is considered a critical pharmacophore, likely involved in a key hydrogen bond or dipole interaction within the receptor's binding pocket.
Experimental Evaluation: Larval Motility Assay

A primary method for evaluating the in-vitro efficacy of anthelmintic compounds is the larval motility assay. This assay provides a quantitative measure of a compound's ability to induce paralysis in nematode larvae.

Workflow for Larval Motility Assay

cluster_workflow Assay Workflow Start Prepare Nematode Larvae (e.g., H. contortus L3) Step1 Serially Dilute Test Compound in 96-well plate Start->Step1 Step2 Add Larvae Suspension to each well Step1->Step2 DMSO/Saline solution Step3 Incubate (24-48h at 27°C) Step2->Step3 Step4 Assess Motility (Microscopic observation or automated analysis) Step3->Step4 Result Calculate EC50 Value (Concentration for 50% paralysis) Step4->Result Dose-response curve

Caption: Standard workflow for an in-vitro larval motility assay.

Protocol 3.3.1: Larval Motility Assay
  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in 100% Dimethyl Sulfoxide (DMSO). Create a series of 2-fold serial dilutions in a 96-well plate using a suitable buffer (e.g., phosphate-buffered saline with 0.1% Tween-20), ensuring the final DMSO concentration is below 1%.

  • Controls: Include a positive control (e.g., Monepantel) and a negative control (vehicle only, 1% DMSO).

  • Larvae Preparation: Obtain third-stage (L3) larvae of the target nematode (e.g., Haemonchus contortus). Wash them thoroughly to remove debris and resuspend them in the assay buffer to a concentration of approximately 1000 larvae/mL.

  • Assay Incubation: Add 50 µL of the larvae suspension to each well of the 96-well plate containing 50 µL of the diluted compounds. This brings the total volume to 100 µL and the final larvae count to ~50 per well.

  • Incubation: Seal the plate and incubate at 27°C for 48 hours.

  • Motility Assessment: After incubation, assess larval motility. This can be done manually by observing each well under an inverted microscope and counting the number of motile versus non-motile (paralyzed) larvae. Alternatively, automated imaging systems can be used for higher throughput.

  • Data Analysis: Convert the counts to the percentage of inhibition of motility for each concentration. Plot the percentage inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Exploration of Other Potential Biological Activities

While the anthelmintic properties are well-established, the 2-(3-(aminomethyl)phenyl)acetonitrile scaffold holds potential for other therapeutic applications. The presence of aromatic and amine functionalities allows for diverse interactions with various biological targets, particularly enzymes.

Enzyme Inhibition

Many clinically successful drugs are enzyme inhibitors. The phenylacetonitrile scaffold is present in compounds known to inhibit enzymes like glycosidases and xanthine oxidase.[5][6]

  • Glycosidase Inhibition: Derivatives of (phenyl)acetonitrile have shown significant inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[5] This suggests a potential application for derivatives of our core scaffold in managing type II diabetes. The aminomethylphenyl group could be tailored to fit into the active site of these enzymes, potentially forming salt bridges or hydrogen bonds.

  • Xanthine Oxidase (XO) Inhibition: N-phenyl aromatic amides, which are structurally analogous to acylated versions of our core scaffold, have been identified as potent XO inhibitors for the treatment of hyperuricemia and gout.[6] Molecular docking studies of these analogs show key interactions with residues like Arg880 and Glu802 in the XO active site, interactions for which the aminomethyl group could be optimized.[6]

Protocol 4.1.1: General Enzyme Inhibition Assay (Xanthine Oxidase)

This protocol provides a framework for screening compounds against xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.

  • Reagent Preparation: Prepare a phosphate buffer (pH 7.5), a solution of xanthine (substrate), and a solution of bovine milk xanthine oxidase.

  • Assay Setup: In a 96-well UV-transparent plate, add the buffer, the test compound at various concentrations (with appropriate DMSO controls), and the enzyme solution.

  • Incubation: Allow the plate to incubate for 10 minutes at 25°C to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the xanthine substrate to all wells.

  • Measurement: Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over time using a plate reader.

  • Data Analysis: Calculate the initial velocity (V₀) for each reaction. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by plotting percent inhibition versus inhibitor concentration.

Hypothetical Enzyme Inhibition Data

The table below presents hypothetical data to illustrate how results from an enzyme inhibition screen might be presented, guiding further optimization.

Compound IDModification on Amino GroupTarget EnzymeIC50 (µM)
Core-001 Unsubstituted (-NH2)Xanthine Oxidase>100
Core-002 N-benzoylXanthine Oxidase15.2
Core-003 N-(4-chlorobenzoyl)Xanthine Oxidase2.8
Core-004 N-(1H-imidazole-4-carbonyl)Xanthine Oxidase0.9
Febuxostat (Positive Control)Xanthine Oxidase0.02
Neurological Applications

Recent studies have shown that certain diphenyl acrylonitrile derivatives can promote adult hippocampal neurogenesis, suggesting potential applications in treating neurodegenerative disorders.[7] While structurally different, these compounds share the acrylonitrile moiety. The 2-(3-(aminomethyl)phenyl)acetonitrile scaffold could be explored as a smaller, more drug-like fragment for stimulating the proliferation and differentiation of neural progenitor cells. The aminomethyl group provides a handle for modification to improve blood-brain barrier penetration and target engagement.

Future Perspectives and Drug Development

The 2-(3-(aminomethyl)phenyl)acetonitrile class of compounds, anchored by its success in the anthelmintic field, presents a fertile ground for further research and development.

  • Lead Optimization: For anthelmintic activity, future work should focus on optimizing the pharmacokinetic properties (ADME) of lead compounds to improve their in-vivo efficacy and duration of action. This includes fine-tuning substituents to reduce metabolic liabilities while retaining high potency.

  • Broad-Spectrum Screening: A library of derivatives based on this scaffold should be screened against a wide range of biological targets. The data on related structures suggest that enzyme panels (kinases, proteases, oxidoreductases) and receptor panels (GPCRs) would be a logical starting point.

  • Mechanism Deconvolution: For any new activities discovered, detailed mechanistic studies will be crucial. This includes identifying the specific molecular target, validating the target engagement in cellular models, and elucidating the downstream signaling pathways.

Conclusion

The 2-(3-(aminomethyl)phenyl)acetonitrile scaffold has proven to be of immense value, primarily as the foundation for a new and vital class of anthelmintic drugs. Its unique mode of action against a nematode-specific target exemplifies the principles of modern drug design. The structural features that confer this potent activity—a rigid aromatic core, a critical nitrile group, and a modifiable basic amine—also make it an attractive starting point for discovering novel agents in other therapeutic areas, from metabolic diseases to CNS disorders. The methodologies and insights provided in this guide are intended to serve as a robust foundation for scientists dedicated to harnessing the full potential of this versatile chemical series.

References

  • Ducray, P., Gauvry, N., Pautrat, F., Goebel, T., Fruechtel, J., Desaules, Y., Schorderet Weber, S., Bouvier, J., Wagner, T., Froelich, O., & Kaminsky, R. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-2938.
  • Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses Procedure.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and History of Aminophenylacetonitrile Compounds. BenchChem.
  • Patil, V. S., Nandre, K. P., Ghosh, S., Rao, V. J., Chopade, B. A., Bhosale, S. V., & Bhosale, S. V. (2012). Synthesis and Glycosidase Inhibitory Activity of Novel (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile Derivatives. Bioorganic & Medicinal Chemistry Letters, 22(23), 7011-7014.
  • BenchChem. (n.d.). Structure-activity relationship (SAR)
  • Royal Society of Chemistry. (n.d.). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. RSC.org.
  • Meng, F., Liu, Y., Zhang, Y., Zhao, L., Liu, H., & Wang, L. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 133, 106403.
  • Chen, Y. L., et al. (2024).
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Exploratory

The Enantioselective Landscape of Aminomethylphenylacetonitrile Isomers: A Technical Guide to Unlocking Pharmacological Potential

For Immediate Release [City, State] – March 13, 2026 – This technical guide offers an in-depth exploration of the potential pharmacological effects of aminomethylphenylacetonitrile isomers, providing a crucial resource f...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – March 13, 2026 – This technical guide offers an in-depth exploration of the potential pharmacological effects of aminomethylphenylacetonitrile isomers, providing a crucial resource for researchers, scientists, and drug development professionals. As the pharmaceutical industry continues to seek novel chemical entities with therapeutic promise, understanding the nuanced activities of structural and stereoisomers is paramount. This document delineates the synthesis, characterization, and prospective biological activities of these compounds, paving the way for future drug discovery initiatives.

Introduction: The Significance of Isomerism in Drug Discovery

The spatial arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of its pharmacological properties. Isomers, molecules that share the same chemical formula but differ in their atomic arrangement, can exhibit vastly different biological activities.[1] One enantiomer of a chiral drug may elicit the desired therapeutic effect, while the other could be inactive or even induce toxicity.[1] This principle underscores the importance of studying individual isomers to develop safer and more efficacious drugs.[1]

Aminomethylphenylacetonitrile presents a compelling case for such investigation. Its isomers, including the chiral α-amino-α-phenylacetonitrile and the positional isomers (ortho-, meta-, and para-aminomethylphenylacetonitrile), offer a rich scaffold for exploring structure-activity relationships (SAR). This guide will delve into the synthetic pathways to access these distinct molecules and the potential pharmacological avenues they may unlock.

Synthesis and Stereoselective Separation

The synthesis of α-aminonitriles is classically achieved through the Strecker synthesis. This versatile multi-component reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide. For the asymmetric synthesis of chiral α-aminonitriles like 2-amino-2-phenylacetonitrile, the use of a chiral auxiliary or a chiral catalyst is essential to induce enantioselectivity.

The positional isomers of aminomethylphenylacetonitrile, where the aminomethyl group is at the ortho-, meta-, or para-position of the phenyl ring, can be synthesized through various methods. For instance, the corresponding substituted benzyl chlorides can be reacted with a cyanide source to yield the phenylacetonitrile derivative.

Diagram: Generalized Synthetic Approach

G cluster_0 Synthesis of α-Amino-α-phenylacetonitrile cluster_1 Synthesis of Positional Isomers cluster_2 Chiral Resolution benzaldehyde Benzaldehyde strecker Strecker Synthesis benzaldehyde->strecker ammonia_cyanide NH₃, HCN ammonia_cyanide->strecker racemic_aan Racemic 2-Amino-2- phenylacetonitrile strecker->racemic_aan benzyl_halide Substituted Benzyl Halide (o-, m-, or p-aminomethyl) nucleophilic_substitution Nucleophilic Substitution benzyl_halide->nucleophilic_substitution cyanide_source Cyanide Source (e.g., NaCN) cyanide_source->nucleophilic_substitution positional_isomer Positional Isomer of Aminomethylphenylacetonitrile nucleophilic_substitution->positional_isomer racemic_aan_input Racemic α-Aminonitrile chiral_hplc Chiral HPLC racemic_aan_input->chiral_hplc enantiomers Separated Enantiomers (R and S) chiral_hplc->enantiomers G AAN_isomer Aminomethylphenylacetonitrile Isomer binding Binding to Active Site AAN_isomer->binding DPPIV_enzyme DPP-IV Enzyme (Active Site) DPPIV_enzyme->binding reversible_inhibition Reversible Covalent Inhibition binding->reversible_inhibition therapeutic_effect Therapeutic Effect (e.g., Antidiabetic) reversible_inhibition->therapeutic_effect

Caption: Postulated mechanism of DPP-IV inhibition.

Neurological and Psychiatric Applications

Given that phenylacetonitrile is a precursor to stimulants like methylphenidate,[2] it is plausible that its aminomethyl derivatives could possess activity within the central nervous system (CNS). The structural similarity to various neurotransmitters suggests that these isomers could interact with receptors and transporters in the brain. For instance, a citrate salt of 2-isopropyl-2-(2-dimethylaminopropyl)-2-phenylacetonitrile has been studied for its pharmacological properties, indicating interest in this class of compounds for neurological applications. [3]

In Vitro and In Vivo Evaluation: A Roadmap for Discovery

To elucidate the specific pharmacological effects of aminomethylphenylacetonitrile isomers, a systematic approach involving a battery of in vitro and in vivo assays is necessary.

In Vitro Screening

Initial screening should focus on a panel of assays to identify potential biological targets.

Table 2: Recommended In Vitro Assays

Assay TypePurposeExample
Receptor Binding Assays To determine affinity for various CNS receptors (e.g., dopamine, serotonin, norepinephrine transporters).Radioligand binding assays using cell membranes expressing the target receptor.
Enzyme Inhibition Assays To assess inhibitory activity against key enzymes (e.g., DPP-IV, MAO, AChE).Fluorometric or colorimetric assays measuring enzyme activity in the presence of the test compound.
Cytotoxicity Assays To evaluate potential anti-cancer activity.MTT or resazurin-based assays on various cancer cell lines.
Antimicrobial Assays To determine activity against a panel of bacteria and fungi.Minimum Inhibitory Concentration (MIC) determination assays.

Experimental Protocol: General In Vitro Cytotoxicity Assay (MTT)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the aminomethylphenylacetonitrile isomers for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Studies

Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy and safety.

Table 3: Potential In Vivo Models

Therapeutic AreaAnimal ModelEndpoints
Diabetes db/db mice or streptozotocin-induced diabetic ratsBlood glucose levels, oral glucose tolerance test (OGTT).
Neurological Disorders Rodent models of depression (e.g., forced swim test) or anxiety (e.g., elevated plus maze).Behavioral changes, neurotransmitter levels in brain tissue.
Cancer Xenograft models with human tumor cell lines implanted in immunocompromised mice.Tumor growth inhibition, survival analysis. [4]

Experimental Protocol: General In Vivo Efficacy Study (Xenograft Model)

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice. [4]2. Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

The isomers of aminomethylphenylacetonitrile represent a class of compounds with significant, yet largely unexplored, pharmacological potential. Drawing on the known activities of the broader α-aminonitrile and phenylacetonitrile families, this guide proposes a structured approach to investigating their therapeutic promise. Through systematic synthesis, stereoselective separation, and comprehensive in vitro and in vivo evaluation, the scientific community can unlock the potential of these molecules to address unmet medical needs in areas such as metabolic disorders, neurological conditions, and oncology. The detailed protocols and conceptual frameworks provided herein serve as a foundational resource to catalyze further research and development in this exciting area of medicinal chemistry.

References

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  • PubChem. 2-Amino-2-phenylacetonitrile. Available from: [Link]

  • Google Patents. United States Patent (19).
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  • Sciencemadness Discussion Board. Phenylacetonitrile from Phenylalanine. Available from: [Link]

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  • PrepChem.com. Synthesis of 3-bromo-6-(phenylthio)-phenylacetonitrile. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-(3-(Aminomethyl)phenyl)acetonitrile

A Resource for Researchers, Scientists, and Drug Development Professionals Foreword The journey of a drug candidate from discovery to a marketed therapeutic is paved with rigorous scientific scrutiny. A critical aspect o...

Author: BenchChem Technical Support Team. Date: March 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a drug candidate from discovery to a marketed therapeutic is paved with rigorous scientific scrutiny. A critical aspect of this journey is the comprehensive understanding of the molecule's inherent stability and its potential to degrade under various environmental stressors. This technical guide is dedicated to providing an in-depth exploration of the stability and degradation pathways of 2-(3-(Aminomethyl)phenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, the aim is to furnish fellow researchers, scientists, and drug development professionals with a scientifically sound and practical resource. This guide moves beyond a mere recitation of facts, delving into the causality behind experimental designs and the logic that underpins the interpretation of stability data. By grounding our discussion in established scientific principles and regulatory expectations, this document endeavors to be an authoritative and trustworthy companion in the quest to ensure the quality, safety, and efficacy of new chemical entities.

Introduction to 2-(3-(Aminomethyl)phenyl)acetonitrile

2-(3-(Aminomethyl)phenyl)acetonitrile is a versatile bifunctional molecule incorporating a primary benzylic amine and a nitrile group. This unique structural arrangement makes it a valuable building block in the synthesis of a wide array of biologically active compounds. Its chemical reactivity, and by extension its stability, is dictated by the interplay of these two functional groups. A thorough understanding of its stability profile is paramount for the development of robust synthetic processes, stable formulations, and reliable analytical methods. Forced degradation studies, a cornerstone of pharmaceutical development, are essential for identifying potential degradation products, elucidating degradation pathways, and establishing the intrinsic stability of the molecule.[1] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the development of stability-indicating analytical methods.[2][3]

Physicochemical Properties and Intrinsic Stability

The inherent stability of 2-(3-(Aminomethyl)phenyl)acetonitrile is a direct consequence of its molecular structure. The presence of an aromatic ring, a primary amine, and a nitrile group bestows upon it a specific set of physicochemical properties that influence its susceptibility to degradation.

Table 1: Physicochemical Properties of 2-(3-(Aminomethyl)phenyl)acetonitrile

PropertyValueImplication for Stability
Molecular FormulaC9H10N2Provides the basis for mass spectrometry analysis.
Molecular Weight146.19 g/mol
AppearanceLikely a liquid or low-melting solidPhysical form can influence handling and stability.
pKa (amine)Estimated ~9-10The basicity of the amine influences its reactivity and potential for salt formation. At physiological pH, it will be protonated.
SolubilityExpected to have some aqueous solubility due to the amine group, and solubility in organic solvents.Solubility is a key parameter for designing solution-state stability studies.

The aminomethyl group is a primary benzylic amine, which is generally susceptible to oxidation. The nitrile group, while relatively stable, can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide intermediate. The aromatic ring itself can be subject to electrophilic substitution or photolytic degradation, although these are generally less common degradation pathways under typical storage conditions.

Potential Degradation Pathways

A comprehensive understanding of the potential degradation pathways of 2-(3-(aminomethyl)phenyl)acetonitrile is crucial for designing effective stability studies and for the identification of potential degradants. The primary degradation routes are anticipated to be hydrolysis of the nitrile group and oxidation of the aminomethyl group.

Hydrolytic Degradation

Hydrolysis of the nitrile functional group is a well-established chemical transformation that can occur under both acidic and basic conditions.[2]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. The reaction is typically carried out at elevated temperatures. The likely degradation product would be 2-(3-(aminomethyl)phenyl)acetic acid.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile group can also be hydrolyzed to a carboxylate salt. Similar to acid hydrolysis, this reaction often requires heat. The initial product would be the corresponding carboxylate, which upon acidification would yield 2-(3-(aminomethyl)phenyl)acetic acid.

2-(3-(aminomethyl)phenyl)acetonitrile 2-(3-(aminomethyl)phenyl)acetonitrile Amide Intermediate Amide Intermediate 2-(3-(aminomethyl)phenyl)acetonitrile->Amide Intermediate H2O, H+ or OH- 2-(3-(aminomethyl)phenyl)acetic acid 2-(3-(aminomethyl)phenyl)acetic acid Amide Intermediate->2-(3-(aminomethyl)phenyl)acetic acid H2O, H+ or OH-

Caption: Hydrolytic degradation pathway of the nitrile group.

Oxidative Degradation

The primary benzylic amine of 2-(3-(aminomethyl)phenyl)acetonitrile is a prime target for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[4][5]

  • Oxidation to Aldehyde/Carboxylic Acid: The primary amine can be oxidized to the corresponding aldehyde, 2-(3-formylphenyl)acetonitrile. This aldehyde could be further oxidized to the carboxylic acid, 2-(3-carboxyphenyl)acetonitrile.

  • Oxidative Deamination: Another potential pathway is oxidative deamination, which could lead to the formation of 3-(cyanomethyl)benzaldehyde.

  • Formation of N-oxides: While less common for primary amines compared to tertiary amines, the formation of N-oxide derivatives is a possibility under certain oxidative conditions.

2-(3-(aminomethyl)phenyl)acetonitrile 2-(3-(aminomethyl)phenyl)acetonitrile Imine Intermediate Imine Intermediate 2-(3-(aminomethyl)phenyl)acetonitrile->Imine Intermediate [O] 2-(3-formylphenyl)acetonitrile 2-(3-formylphenyl)acetonitrile Imine Intermediate->2-(3-formylphenyl)acetonitrile H2O 2-(3-carboxyphenyl)acetonitrile 2-(3-carboxyphenyl)acetonitrile 2-(3-formylphenyl)acetonitrile->2-(3-carboxyphenyl)acetonitrile [O]

Caption: Oxidative degradation pathway of the aminomethyl group.

Photodegradation

Aromatic amines and compounds with benzylic hydrogens can be susceptible to degradation upon exposure to light, particularly UV light.[6] The energy from the light can promote the formation of reactive species, leading to a variety of degradation products. Potential photodegradation pathways could involve oxidation of the amine, cleavage of the benzylic C-N bond, or reactions involving the aromatic ring.

Thermal Degradation

Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. For 2-(3-(aminomethyl)phenyl)acetonitrile, thermal stress could potentially lead to polymerization, decomposition, or interactions between the amine and nitrile functional groups. The thermal stability of aromatic nitriles can be quite high, but the presence of the aminomethyl group may lower the overall thermal stability of the molecule.[7]

Experimental Protocols for Forced Degradation Studies

The design and execution of forced degradation studies should be systematic and well-documented, adhering to the principles outlined in ICH guideline Q1A(R2).[2] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely degrading the parent compound.[8]

cluster_0 Forced Degradation Workflow A Drug Substance 2-(3-(aminomethyl)phenyl)acetonitrile B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample Collection (Multiple Time Points) B->C D Sample Preparation (Neutralization, Dilution) C->D E Analytical Method (Stability-Indicating HPLC-UV/MS) D->E F Data Analysis (Peak Purity, Mass Balance, Degradant Identification) E->F G Degradation Pathway Elucidation F->G

Caption: General workflow for forced degradation studies.

Materials and Reagents
  • 2-(3-(Aminomethyl)phenyl)acetonitrile (of known purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (for mobile phase)

  • Calibrated pH meter

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with UV/PDA and Mass Spectrometry (MS) detectors

  • Validated stability-indicating HPLC method

Step-by-Step Methodologies
  • Prepare a solution of 2-(3-(aminomethyl)phenyl)acetonitrile in 0.1 M HCl at a concentration of approximately 1 mg/mL.

  • Divide the solution into several vials.

  • Place the vials in a water bath or oven at 60 °C.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the withdrawn samples with an equimolar amount of 0.1 M NaOH.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • If no degradation is observed, repeat the experiment with 1 M HCl at a higher temperature (e.g., 80 °C).

  • Prepare a solution of 2-(3-(aminomethyl)phenyl)acetonitrile in 0.1 M NaOH at a concentration of approximately 1 mg/mL.

  • Follow steps 2-5 as described for acid hydrolysis, neutralizing the samples with an equimolar amount of 0.1 M HCl.

  • If no degradation is observed, repeat the experiment with 1 M NaOH at a higher temperature (e.g., 60 °C or 80 °C).

  • Prepare a solution of 2-(3-(aminomethyl)phenyl)acetonitrile in a suitable solvent (e.g., water or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Add 3% hydrogen peroxide to the solution.

  • Keep the solution at room temperature and protected from light.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Dilute the samples with the mobile phase for HPLC analysis.

  • If no degradation is observed, repeat the experiment with 30% hydrogen peroxide, potentially with gentle heating (e.g., 40 °C).

  • Place a known amount of solid 2-(3-(aminomethyl)phenyl)acetonitrile in a vial.

  • Place the vial in an oven at a high temperature (e.g., 80 °C).

  • Withdraw samples at appropriate time points (e.g., 1, 3, 7 days).

  • Dissolve the samples in a suitable solvent and dilute for HPLC analysis.

  • For solution-state thermal degradation, prepare a solution of the compound in a suitable solvent (e.g., water or acetonitrile) and subject it to the same thermal stress.

  • Expose a solid sample and a solution of 2-(3-(aminomethyl)phenyl)acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

  • Keep a control sample of both solid and solution protected from light under the same temperature and humidity conditions.

  • At the end of the exposure period, prepare the samples for HPLC analysis.

Data Analysis and Interpretation

A robust stability-indicating analytical method is essential for the accurate analysis of forced degradation samples. High-Performance Liquid Chromatography (HPLC) coupled with UV/Photodiode Array (PDA) and Mass Spectrometry (MS) detection is the technique of choice.[10][11][12]

Table 2: Typical Starting Conditions for a Stability-Indicating HPLC Method

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 30 minutesA broad gradient to ensure elution of all components, including potential non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 254 nm and PDA scan (200-400 nm)254 nm is a common wavelength for aromatic compounds. PDA allows for peak purity assessment.
MS Detector ESI+Electrospray ionization in positive mode is suitable for protonating the amine group.
Key Analytical Assessments
  • Peak Purity: The purity of the main component peak should be assessed using a PDA detector to ensure that no degradation products are co-eluting.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial assay. This demonstrates that all significant degradation products have been detected.[8]

  • Degradant Identification: Mass spectrometry is a powerful tool for the tentative identification of degradation products by providing their molecular weights. Further structural elucidation may require isolation of the degradants and analysis by techniques such as NMR spectroscopy.[13][14]

Synthesis and Potential Impurities

The stability of 2-(3-(aminomethyl)phenyl)acetonitrile can also be influenced by the presence of impurities introduced during its synthesis. A common synthetic route involves the reduction of 3-cyanobenzyl cyanide.

A plausible synthetic route:

  • Nitration of toluene to form a mixture of nitro-isomers.

  • Separation of m-nitrotoluene.

  • Radical bromination to form m-nitrobenzyl bromide.

  • Cyanation with a cyanide salt to form m-nitrobenzyl cyanide.

  • Reduction of the nitro group to an amine to yield 3-aminobenzyl cyanide.

  • Reduction of the nitrile group to a primary amine is a potential side reaction, and conditions must be chosen carefully to selectively reduce the nitro group.

Potential impurities arising from this synthesis could include:

  • Starting materials and intermediates: m-nitrotoluene, m-nitrobenzyl bromide, 3-aminobenzyl cyanide.

  • Positional isomers: ortho- and para-isomers from the initial nitration step.

  • Over-reduction products: 2-(3-aminophenyl)ethylamine.

  • By-products from side reactions.

The presence of these impurities should be considered when developing and validating the stability-indicating analytical method.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the stability of 2-(3-(aminomethyl)phenyl)acetonitrile. By systematically investigating its potential degradation pathways through well-designed forced degradation studies, researchers and drug development professionals can gain critical insights into the molecule's intrinsic stability. This knowledge is not merely a regulatory requirement but a fundamental aspect of ensuring the development of safe, effective, and high-quality pharmaceutical products. The experimental protocols and analytical strategies outlined herein serve as a practical starting point for these crucial investigations. As with any scientific endeavor, a thorough and logical approach, grounded in sound chemical principles, will ultimately lead to a comprehensive understanding of the stability profile of this important pharmaceutical intermediate.

References

  • Characterization of the degradation products of amines used for post combustion CO2 capture. (n.d.). lsabm. [Link]

  • Ge, X., Shaw, S. L., & Zhang, Q. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(9), 5201–5208. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Ge, X., Shaw, S. L., & Zhang, Q. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]

  • Study on aromatic nitrile-based resins containing both phthalonitrile and dicyanoimidazole groups. (n.d.). ResearchGate. [Link]

  • Thermal trimerization of aromatic nitrile. (n.d.). ResearchGate. [Link]

  • Ge, X., Shaw, S. L., & Zhang, Q. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. eScholarship. [Link]

  • Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Degradation of benzylamines during chlorination and chloramination. (n.d.). RSC Publishing. [Link]

  • Wang, J., & Moore, D. E. (1992). A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. Journal of Pharmaceutical and Biomedical Analysis, 10(7), 535–540. [Link]

  • Utilizing UPLC/MS for Conducting Forced Degradation Studies. (n.d.). Waters. [Link]

  • Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. (2025, August 7). ResearchGate. [Link]

  • Photometric oxidation reaction products of benzylamine. (n.d.). ResearchGate. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova. [Link]

  • Process for the preparation of substituted 3-aminobenzonitriles. (1996).
  • (a) Photocatalytic activity of different samples for benzylamine... (n.d.). ResearchGate. [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2023, June). IJSDR. [Link]

  • Blessy, M., Ruchi, D. P., Prajesh, P., & Yadvendra, K. A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. (2015). PMC. [Link]

  • Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Aromatic nitrile resins with improved processability and thermal properties prepared by collaborative design of structure and blending strategy. (2024). OUCI. [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2026, February 4). ResearchGate. [Link]

  • Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. (1979). PMC. [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2022, July 6). ijlpr. [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021, September 15). IJTSRD. [Link]

  • Supporting Information Efficient Green Synthesis of α-Aminonitriles, Precursors of α-Amino Acids. (n.d.). The Royal Society of Chemistry. [Link]

  • Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions. (2025, September 30). ResearchGate. [Link]

  • Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. (n.d.). RSC Publishing. [Link]

  • 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. (n.d.). Organic Syntheses. [Link]

  • LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020, August 28). Jefferson Digital Commons. [Link]

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Exploratory

Solubility of 2-(3-(Aminomethyl)phenyl)acetonitrile in different solvents

An in-depth technical analysis of the solubility dynamics of 2-(3-(Aminomethyl)phenyl)acetonitrile, designed for researchers and formulation scientists navigating the physicochemical profiling of bifunctional active phar...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the solubility dynamics of 2-(3-(Aminomethyl)phenyl)acetonitrile, designed for researchers and formulation scientists navigating the physicochemical profiling of bifunctional active pharmaceutical ingredient (API) building blocks.

Structural Causality and Physicochemical Profiling

As a Senior Application Scientist, I approach solubility not as a static metric, but as a dynamic interplay between a molecule’s functional groups and its microenvironment. 2-(3-(Aminomethyl)phenyl)acetonitrile (often utilized as its hydrochloride salt, CAS 2757730-60-0) is a highly versatile bifunctional intermediate utilized in the synthesis of complex pharmaceuticals and agrochemicals ([1]).

To accurately predict and manipulate its solubility, we must deconstruct its structural causality:

  • The Aminomethyl Group (-CH₂NH₂): This primary amine acts as both a strong hydrogen bond donor and acceptor. Structurally analogous to benzylamine, which is entirely miscible with water ([2]), this moiety introduces significant basicity (estimated pKa​≈9.3 ) and hydrophilicity.

  • The Acetonitrile Group (-CH₂CN): This functional group is polar but strictly aprotic. It possesses a strong dipole moment but lacks hydrogen-bond donating capability.

  • The Phenyl Core: The aromatic ring is highly lipophilic. When isolated as phenylacetonitrile, the compound is completely insoluble in water ([3]).

The Causality of Solubility: The solubility of 2-(3-(Aminomethyl)phenyl)acetonitrile is a "tug-of-war" between the hydrophilic amine and the hydrophobic phenylacetonitrile core. In its free base form, the hydrophobic core dominates, resulting in poor aqueous solubility but excellent organic solubility. However, when the amine is protonated (e.g., as a hydrochloride salt ), the introduction of a formal ionic charge drastically shifts the hydration sphere, making it highly soluble in water and polar protic solvents while rendering it insoluble in non-polar organics.

Solubility Profile Across Solvent Systems

The following matrix synthesizes the expected solubility behavior of both the free base and the hydrochloride salt across various solvent classes. This data is critical for selecting reaction media, designing liquid-liquid extractions, and formulating analytical mobile phases.

Solvent ClassSpecific SolventFree Base SolubilityHydrochloride (HCl) Salt SolubilityMechanistic Rationale
Aqueous (Low pH) 0.1M HCl (pH 1.0)High (>50 mg/mL)High (>50 mg/mL)Amine is fully protonated ( NH3+​ ), maximizing ion-dipole interactions with water.
Aqueous (High pH) 0.1M NaOH (pH 12.0)Low (<1 mg/mL)Low (<1 mg/mL)Amine is un-ionized. Hydrophobic phenyl core drives precipitation.
Polar Protic Methanol, EthanolHigh High Alcohols solvate both the neutral lipophilic core and the ionic salt via hydrogen bonding.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Moderate to High Strong dipole moments solvate the free base perfectly; moderate solvation of the HCl salt.
Non-Polar Hexane, TolueneModerate to High Insoluble Lack of dipole/H-bonding prevents solvation of the ionic salt; free base dissolves via dispersion forces.

Mechanistic Insights: pH-Dependent Aqueous Solubility

Because 2-(3-(Aminomethyl)phenyl)acetonitrile contains an ionizable amine, its aqueous solubility is strictly governed by the Henderson-Hasselbalch equation. The intrinsic solubility ( S0​ ) of the free base is low, but the apparent solubility ( Sapp​ ) increases exponentially as the pH drops below the pKa​ of the amine.

pHSolubility Acidic Acidic Media (pH < 7) Protonated Amine (-NH3+) High Aqueous Solubility Neutral Physiological (pH 7.4) Partial Protonation Moderate Aqueous Solubility Acidic->Neutral Increasing pH (Deprotonation) Basic Basic Media (pH > 10) Free Base (-NH2) High Organic / Low Aqueous Solubility Neutral->Basic Further Alkalinization (Precipitation Risk)

Figure 1: pH-dependent solubility transitions of the aminomethyl functional group.

Application Insight: This pH-dependent switch is highly advantageous for purification. The compound can be extracted into an organic solvent (like dichloromethane) at pH > 11, and then back-extracted into an aqueous phase at pH < 4, leaving non-basic organic impurities behind.

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data for this compound, kinetic dissolution methods are insufficient. The Shake-Flask method remains the gold standard for thermodynamic solubility determination ([4]). When coupled with LC-MS/MS, it provides the sensitivity required to quantify the free base in high-pH aqueous media where solubility is minimal ([5]).

ShakeFlask Step1 1. Solid Addition (Excess API) Step2 2. Buffer Addition (Target pH) Step1->Step2 Step3 3. Equilibration (24h, 25°C, 500rpm) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Figure 2: Standardized shake-flask methodology for thermodynamic solubility determination.

Step-by-Step Methodology:
  • Solid Dispensation (The Excess Principle): Add approximately 5–10 mg of 2-(3-(Aminomethyl)phenyl)acetonitrile (HCl salt or free base) into a 2 mL glass HPLC vial. It is critical to ensure that a visible solid pellet remains at the end of the assay to confirm that thermodynamic saturation was achieved.

  • Buffer Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffered Saline at pH 7.4, or 0.1M HCl).

  • Isothermal Equilibration: Seal the vials and place them in a thermoshaker set to exactly 25.0 ± 0.1 °C at 500 rpm for 24 hours. Causality note: Temperature fluctuations drastically alter solubility constants; strict isothermal conditions are non-negotiable.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Do not rely solely on syringe filters, as the hydrophobic free base may non-specifically bind to PTFE or nylon membranes, artificially lowering the quantified concentration.

  • Dilution and LC-MS/MS Quantification: Carefully aspirate the supernatant, dilute it 1:100 in mobile phase (to prevent detector saturation and matrix effects), and analyze via LC-MS/MS using a C18 column and a multiple reaction monitoring (MRM) method targeting the specific mass transition of the compound.

References

  • PubChem - Benzylamine (CID 7504) . National Center for Biotechnology Information. Retrieved for structural analogy and aqueous miscibility data. URL:[Link]

  • PubChem - Phenylacetonitrile (CID 8794) . National Center for Biotechnology Information. Retrieved for hydrophobic core insolubility data. URL:[Link]

  • LCGC International - Separation Science in Drug Development, Part 2: High-Throughput Characterization . Detailed protocols on modified micro shake-flask methods and LC-MS/MS quantification. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Methodologies for the Strecker Synthesis of α-Aminonitriles

Executive Summary The Strecker synthesis remains one of the most robust and versatile multi-component reactions (MCRs) in modern organic chemistry and drug development. By condensing a carbonyl compound, an amine, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Strecker synthesis remains one of the most robust and versatile multi-component reactions (MCRs) in modern organic chemistry and drug development. By condensing a carbonyl compound, an amine, and a cyanide source, this methodology provides direct access to α-aminonitriles—critical precursors for natural and non-natural α-amino acids, nitrogenous heterocycles, and advanced pharmaceutical intermediates .

As a Senior Application Scientist, I have designed this protocol guide to move beyond classical, hazardous methodologies (e.g., using gaseous HCN or KCN/NH₄Cl mixtures) . Instead, we will focus on modern, scalable, and highly efficient protocols utilizing Trimethylsilyl cyanide (TMSCN) under green aqueous conditions and asymmetric organocatalytic frameworks.

Mechanistic Causality & Reaction Dynamics

To optimize the Strecker synthesis, one must understand the thermodynamic and kinetic drivers of the reaction. The process is a cascade mechanism governed by two distinct phases:

  • Imine/Iminium Formation : The nucleophilic primary or secondary amine attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Acidic or Lewis-acidic conditions drive the dehydration of this intermediate to form a highly reactive iminium ion.

  • Cyanation : The cyanide species acts as a soft nucleophile, attacking the iminium carbon to form the stable α-aminonitrile.

When using TMSCN, the driving force is the formation of a strong silicon-oxygen bond (if water is present to generate HCN in situ) or direct silyl transfer to the hemiaminal oxygen, which significantly lowers the activation energy of the cyanation step .

StreckerMechanism A Carbonyl Compound C Hemiaminal A->C Addition B Amine B->C D Iminium Ion C->D -H₂O F α-Aminonitrile D->F Attack E Cyanide Source E->F

Figure 1: Mechanistic pathway of the Strecker synthesis of α-aminonitriles.

Strategic Experimental Design

Cyanide Source Selection: The Case for TMSCN

Classical protocols utilizing KCN require acidic conditions to generate HCN, posing severe inhalation hazards and complicating workups . TMSCN (b.p. 117 °C) is a liquid that is miscible in organic solvents. It allows for precise stoichiometric control and minimizes the release of toxic gas, making it the industry standard for library synthesis and scale-up .

Solvent and Catalyst Synergy

Modern protocols leverage the "hydrophobic effect" by using water as a solvent. Water forces the organic substrates into highly concentrated micro-droplets, accelerating the reaction rate. The addition of a mild Lewis acid, such as Indium powder (In) or Bismuth nitrate, coordinates to the imine nitrogen, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and facilitating rapid nucleophilic attack by the cyanide .

Asymmetric Induction

For drug development, enantiopurity is non-negotiable. Asymmetric Strecker syntheses typically utilize chiral auxiliaries, such as Ellman’s tert-butanesulfinamide or (R)-phenylglycine amide . The bulky chiral group creates severe steric hindrance on one face of the imine, directing the cyanide attack to the opposite face with high diastereomeric excess (d.e.) .

Quantitative Substrate Scope

The following table summarizes expected yields and reaction times using the green aqueous Indium-catalyzed protocol, demonstrating the methodology's tolerance for various electronic and steric environments.

Table 1: Indium-Catalyzed Aqueous Strecker Synthesis Scope

Carbonyl SubstrateAmine SubstrateCatalyst LoadingTime (min)Isolated Yield (%)
BenzaldehydeAnilineIn (10 mol%)3098
4-ChlorobenzaldehydeAnilineIn (10 mol%)3595
4-MethoxybenzaldehydeAnilineIn (10 mol%)4092
CinnamaldehydeAnilineIn (10 mol%)4589
CyclohexanoneBenzylamineIn (10 mol%)6085

Data synthesized from benchmark green Strecker methodologies .

Experimental Protocols

ProtocolWorkflow S1 Step 1: Reagent Assembly (Aldehyde + Amine + TMSCN) S2 Step 2: Incubation (Stir at Ambient Temp) S1->S2 S3 Step 3: Reaction Monitoring (TLC Confirmation) S2->S3 S4 Step 4: Aqueous Quench (Phase Separation) S3->S4 S5 Step 5: Purification (Recrystallization) S4->S5

Figure 2: Step-by-step experimental workflow for the one-pot Strecker synthesis.

Protocol A: Green One-Pot Three-Component Strecker Synthesis

Note: Perform all operations involving TMSCN in a well-ventilated fume hood.

  • Reagent Assembly : To a 10 mL round-bottom flask, add the aldehyde/ketone (1.0 mmol) and the amine (1.0 mmol) in 1.0 mL of distilled water.

  • Catalyst Addition : Add Indium powder (11 mg, 10 mol%) to the stirring suspension.

  • Cyanation : Slowly add Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 150 µL) dropwise via a micro-syringe. Causality Note: The slight excess of TMSCN ensures complete conversion of the imine intermediate.

  • Incubation : Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 30–60 minutes.

  • Quench & Extraction : Once complete, quench the reaction by adding 5 mL of diethyl ether or ethyl acetate. Filter the mixture through a short pad of Celite to remove the Indium catalyst. Wash the organic layer with brine (2 × 5 mL) and water (1 × 5 mL).

  • Drying & Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from hot ethanol to yield the pure α-aminonitrile.

Self-Validation & Troubleshooting

A robust protocol must be a self-validating system. You can confirm the success of your Strecker synthesis through the following orthogonal analytical checks:

  • TLC Monitoring : The starting aldehyde usually has a high Rf value. Upon imine formation, a new, lower Rf spot appears. Following TMSCN addition, the imine spot will cleanly convert to the α-aminonitrile, which typically runs slightly higher than the imine but lower than the aldehyde.

  • ¹H NMR Spectroscopy (The Definitive Check) : Track the diagnostic α-proton.

    • Aldehyde: The starting material exhibits a highly deshielded proton at 9.0–10.0 ppm .

    • Imine: If the reaction stalls at step 1, you will observe an imine proton at 8.0–8.5 ppm .

    • α-Aminonitrile (Success): Upon successful cyanation, the carbon rehybridizes to sp³. The α-proton shifts dramatically upfield to 4.5–5.5 ppm . If this peak is present and the 9.0 ppm peak is gone, the reaction was successful.

  • IR Spectroscopy : Look for the appearance of a weak but sharp nitrile (C≡N) stretching frequency at 2220–2240 cm⁻¹ , alongside the secondary amine (N-H) stretch at 3300–3400 cm⁻¹ .

References

  • A truly green synthesis of α-aminonitriles via Strecker reaction Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL:[Link]

  • Recent advances on asymmetric Strecker reactions Source: ResearchGate URL:[Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles Source: ACS Omega URL:[Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary Source: Organic Letters (ACS Publications) URL:[Link]

Application

Advanced One-Pot Synthesis of Substituted Phenylacetonitrile Derivatives: Methodologies, Mechanisms, and Continuous Flow Innovations

Executive Summary & Strategic Rationale Phenylacetonitrile and its substituted derivatives are indispensable synthons in medicinal chemistry, serving as primary precursors for a vast array of active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Phenylacetonitrile and its substituted derivatives are indispensable synthons in medicinal chemistry, serving as primary precursors for a vast array of active pharmaceutical ingredients (APIs), including ibuprofen, venlafaxine, and various agrochemicals[1]. Historically, the synthesis of these compounds via the nucleophilic substitution of benzyl halides with sodium cyanide in batch reactors has presented severe safety and scalability bottlenecks. These traditional methods are plagued by highly exothermic profiles, the handling of highly toxic cyanide salts, and poor atom economy[1].

To overcome these challenges, modern synthetic protocols have shifted toward green, one-pot cascade reactions and continuous flow methodologies. This application note provides drug development professionals and synthetic chemists with two field-proven, self-validating protocols: a solvent-free one-pot synthesis utilizing magnetically recoverable palladium nanoparticles[2], and a highly scalable continuous flow synthesis utilizing phase-transfer catalysis (PTC)[1].

Mechanistic Pathways & Logical Relationships

The synthesis of highly functionalized phenylacetonitrile derivatives, such as α -aminonitriles and 2-methoxy-2-phenylacetonitriles, can be elegantly achieved via a one-pot Strecker-type multicomponent reaction[2].

Causality of Catalyst Selection: Utilizing a heterogeneous catalyst—specifically Palladium supported on methane diamine (propyl silane) functionalized Fe3​O4​ nanoparticles (Pd-MDA-PSi- Fe3​O4​ )—provides a dual advantage. First, the Pd centers act as potent Lewis acids, activating the transient imine intermediate formed from the condensation of an aromatic aldehyde and an amine. This activation drastically lowers the activation energy required for the subsequent nucleophilic attack by the cyanide source (e.g., trimethylsilyl cyanide, TMSCN)[2]. Second, the superparamagnetic Fe3​O4​ core allows for instantaneous, filtration-free catalyst recovery using an external magnetic field, aligning with the principles of green chemistry and minimizing heavy metal contamination in the final API[2].

Mechanism A Aromatic Aldehyde + Amine/Aniline B Imine Intermediate Formation A->B Condensation D TMSCN Addition (Cyanation) B->D Nucleophilic Attack C Pd-MDA-PSi-Fe3O4 Catalyst Activation C->B Lewis Acid Activation E Substituted Phenylacetonitrile D->E Product Release

Mechanistic pathway of one-pot Strecker-type synthesis using magnetic Pd nanoparticles.

Experimental Protocols

Protocol A: Solvent-Free One-Pot Synthesis via Magnetic Nanoparticles

This protocol details the synthesis of 2-methoxy-2-phenylacetonitrile derivatives under ambient, solvent-free conditions[2].

Self-Validating System: The reaction's progress is visually and magnetically validated. As the reaction completes, the mixture solidifies or becomes highly viscous. The complete clearing of the supernatant upon the application of a neodymium magnet confirms 100% catalyst sequestration, ensuring the organic product is free of paramagnetic interference prior to NMR validation.

Step-by-Step Methodology:

  • Preparation: To a 10 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol) and the corresponding amine/aniline (1.0 mmol).

  • Catalyst Addition: Introduce 15 mg of the synthesized Pd-MDA-PSi- Fe3​O4​ magnetic catalyst to the mixture[2].

  • Cyanation: Slowly add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise to the flask.

  • Reaction: Stir the mixture at room temperature (25 °C) under solvent-free conditions. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:4) until the aldehyde spot disappears (typically 15–30 minutes)[2].

  • Catalyst Recovery: Add 5 mL of ethyl acetate to dilute the mixture. Place an external neodymium magnet against the flask wall. Decant the clear organic layer, leaving the magnetic catalyst immobilized on the glass wall[2].

  • Workup: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via flash chromatography if necessary.

Protocol B: Continuous Flow Synthesis via Phase-Transfer Catalysis (PTC)

Batch synthesis of phenylacetonitrile from benzyl chloride and aqueous sodium cyanide is notoriously dangerous due to thermal runaway risks[1]. Continuous flow microreactors solve this by providing an immense surface-area-to-volume ratio, ensuring instantaneous heat dissipation and precise stoichiometric control[1].

Causality of Flow Dynamics: The reaction is biphasic. By utilizing a T-mixer, the system generates a "slug flow" regime. This alternating sequence of aqueous and organic micro-droplets maximizes the interfacial surface area. The phase-transfer catalyst (e.g., Benzyltriethylammonium chloride, BTEAC) shuttles the cyanide ion into the organic phase, drastically accelerating the mass-transfer-limited reaction[1][3].

FlowSetup R1 Organic Phase (Benzyl Chloride) P1 Syringe Pump A R1->P1 R2 Aqueous Phase (NaCN + PTC) P2 Syringe Pump B R2->P2 Mix T-Mixer (Slug Flow) P1->Mix P2->Mix Reactor Micro-Reactor (100°C, 120s) Mix->Reactor Continuous Flow BPR Back-Pressure Regulator Reactor->BPR Collect Phase Separation & Purification BPR->Collect

Continuous flow reactor setup for biphasic phenylacetonitrile synthesis via PTC.

Self-Validating System: Incorporate an inline Flow-IR spectrometer downstream of the reactor. The continuous monitoring of the sharp nitrile stretching frequency at ~2250 cm⁻¹ provides real-time validation of steady-state conversion. A drop in peak intensity automatically signals a flow rate discrepancy or catalyst degradation.

Step-by-Step Methodology:

  • Feed Preparation:

    • Stream A (Organic): Prepare a 2.0 M solution of benzyl chloride in toluene[1].

    • Stream B (Aqueous): Prepare a 2.5 M aqueous solution of Sodium Cyanide (NaCN) containing 5 mol% Benzyltriethylammonium chloride (BTEAC)[1][3].

  • System Priming: Prime the micro-reactor lines with pure solvent to establish back-pressure and verify system integrity. Set the back-pressure regulator (BPR) to 5 bar to prevent solvent boiling.

  • Reaction Initiation: Heat the micro-reactor coil to 100 °C[1].

  • Flow Control: Engage the syringe pumps. Pump Stream A and Stream B into the T-mixer at a 1:1 volumetric flow rate, calibrated to achieve a residence time of exactly 120 seconds within the heated reactor zone[1].

  • Collection & Workup: Direct the reactor effluent through a cooling loop (20 °C) into a settling tank. The biphasic mixture will spontaneously separate. Continuously decant the organic layer, wash with deionized water to remove residual salts, and isolate the pure phenylacetonitrile via fractional distillation[1].

Quantitative Data Presentation

The following table summarizes the comparative metrics of the methodologies discussed, highlighting the paradigm shift from traditional batch processing to advanced catalytic and flow systems.

Synthesis MethodologyCatalyst SystemReaction TimeTemp (°C)Yield (%)E-FactorScalability
Traditional Batch [1]None (Direct NaCN)3 - 6 Hours80 - 11065 - 75%High (>15)Poor (Thermal Hazards)
One-Pot Strecker [2]Pd-MDA-PSi- Fe3​O4​ 15 - 30 Mins25 (Ambient)88 - 96%Low (<5)Moderate (Fine Chemicals)
Continuous Flow PTC [1]BTEAC (Phase Transfer)120 Seconds100> 95%Very LowExcellent (Industrial)
Gas-Phase Catalysis [4] Zn30.1​Cr4.3​/γ−Al2​O3​ Continuous> 300~ 85%LowHigh (Petrochemical)

Note: The E-Factor (Environmental Factor) represents the mass ratio of waste to desired product. Lower values indicate greener processes.

References

  • [2] Synthesis and characterization of Pd supported on methane diamine (propyl silane) functionalized Fe3O4 nanoparticles as a magnetic catalyst for synthesis of α-aminonitriles and 2-methoxy-2-phenylacetonitrile derivative via Strecker-type reaction under ambient and solvent-free conditions. Taylor & Francis / Inorganic and Nano-Metal Chemistry.[Link]

  • [4] Gas-phase synthesis of nitriles. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Method

Use of 2-(3-(Aminomethyl)phenyl)acetonitrile as a pharmaceutical intermediate

Application Note: Strategic Utilization of 2-(3-(Aminomethyl)phenyl)acetonitrile in Advanced API and PROTAC Synthesis Introduction & Structural Logic In modern drug discovery, the selection of bifunctional building block...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(3-(Aminomethyl)phenyl)acetonitrile in Advanced API and PROTAC Synthesis

Introduction & Structural Logic

In modern drug discovery, the selection of bifunctional building blocks dictates the efficiency of the entire synthetic pipeline. 2-(3-(Aminomethyl)phenyl)acetonitrile (commonly handled as its stable hydrochloride salt, CAS: 2757730-60-0) [3] has emerged as a highly versatile intermediate.

The structural logic of this molecule lies in its dual reactivity and its meta-substitution pattern:

  • Vector Projection: The meta-relationship between the aminomethyl and acetonitrile groups provides a ~120° exit vector. In the design of Proteolysis Targeting Chimeras (PROTACs), this specific geometry bridges the spatial gap between an E3 ligase and a target protein without inducing the severe steric clashes common with ortho-substituents, while offering more conformational rigidity than flexible aliphatic chains.

  • Chemoselectivity: The molecule features a highly nucleophilic primary amine (-CH₂NH₂) and an electrophilic/acidic active methylene (-CH₂CN, pKₐ ~21). Exploiting this intermediate requires precise chemoselective control—typically by transiently masking the amine to unlock the active methylene for alpha-alkylation or condensation.

High-Value Synthetic Workflows

The true value of 2-(3-(Aminomethyl)phenyl)acetonitrile is realized through its divergent synthetic pathways, which lead to distinct classes of active pharmaceutical ingredients (APIs).

Workflow A: PROTAC Linker Generation (The DU-14 Pathway) Hydrolysis of the nitrile group yields 2-(3-(aminomethyl)phenyl)acetic acid. This specific moiety has gained significant attention as the core linker in DU-14 , a highly potent and selective PROTAC degrader targeting Protein Tyrosine Phosphatase 1B (PTP1B) and T-Cell Protein Tyrosine Phosphatase (TC-PTP)[1][2]. By linking a VHL E3 ligase ligand to a PTP1B/TC-PTP inhibitor via this meta-substituted scaffold, researchers achieved low-nanomolar degradation efficacies, amplifying IFN-γ signaling for cancer immunotherapy [1].

Workflow B: Conformationally Restricted Scaffolds (Cyclopropanation) The active methylene of the acetonitrile group can be deprotonated by strong, non-nucleophilic bases to form a resonance-stabilized carbanion. Subsequent reaction with bis-electrophiles (such as epichlorohydrin) yields spirocyclic or cyclopropanated derivatives. This is a foundational step in synthesizing conformationally restricted monoamine reuptake inhibitors (analogous to the milnacipran family).

Experimental Protocols: A Self-Validating System

Note: The following protocols are designed for the hydrochloride salt of the starting material. Causality for reagent selection and self-validation metrics are embedded within the steps.

Protocol 1: Chemoselective Amine Masking (Boc-Protection)

Purpose: To neutralize the nucleophilicity of the primary amine, preventing self-condensation or unwanted alkylation in downstream steps.

  • Preparation: Suspend 2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under N₂.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Expert Insight: The first equivalent neutralizes the HCl salt (transitioning the suspension to a clear solution, serving as a visual validation), while the excess acts as a catalyst.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) dissolved in DCM. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation: Perform TLC (Hexanes:EtOAc 7:3). Stain with Ninhydrin. The disappearance of the baseline purple spot (primary amine) and the appearance of a high-R_f UV-active spot confirms complete protection.

Protocol 2: Alpha-Alkylation (Cyclopropanation)

Purpose: To synthesize a cyclopropyl-nitrile intermediate using the Boc-protected product from Protocol 1.

  • Deprotonation: Dissolve the Boc-protected intermediate in anhydrous THF at -78 °C. Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS) (2.1 eq). Expert Insight: NaHMDS is chosen over NaH or KOH because its steric bulk prevents nucleophilic attack on the nitrile carbon, exclusively deprotonating the active methylene.

  • Alkylation: After 30 minutes, slowly add (R)-epichlorohydrin (1.1 eq). Maintain at -78 °C for 1 hour, then gradually warm to room temperature overnight.

  • Validation: Isolate via standard aqueous workup. Validate via ¹H-NMR: The complete disappearance of the characteristic -CH₂CN singlet at ~3.7 ppm and the emergence of complex multiplets at 1.2–1.8 ppm confirm successful cyclopropanation.

Protocol 3: Global Deprotection & Nitrile Hydrolysis (PROTAC Linker Synthesis)

Purpose: To convert the Boc-protected nitrile directly into the 2-(3-(aminomethyl)phenyl)acetic acid hydrochloride linker.

  • Reaction: Suspend the Boc-protected nitrile in 6M aqueous HCl.

  • Heating: Reflux the mixture at 100 °C for 12–16 hours. Expert Insight: This is a highly efficient one-pot transformation. The strongly acidic conditions simultaneously cleave the Boc protecting group (releasing CO₂ and isobutylene gas) and hydrolyze the nitrile group through an amide intermediate into the final carboxylic acid.

  • Validation: Lyophilize the reaction mixture. Validate via FT-IR spectroscopy: Look for the disappearance of the sharp C≡N stretch at 2250 cm⁻¹ and the appearance of a broad O-H stretch (3300–2500 cm⁻¹) coupled with a strong C=O stretch at ~1710 cm⁻¹.

Quantitative Data Presentation

The following table summarizes the reaction parameters, chemoselectivity strategies, and expected yields for the described workflows.

Synthetic PathwayReagents & ConditionsChemoselectivity StrategyAnalytical Validation (Key Metric)Typical Yield
Boc-Protection Boc₂O, DIPEA, DCM, 0 °C to RTSelective masking of primary amine over active methyleneNinhydrin stain (-); MS: [M+H]⁺ + 100 Da90–95%
Alpha-Alkylation Epichlorohydrin, NaHMDS, THF, -78 °CSterically hindered base prevents nitrile addition¹H-NMR: Loss of -CH₂CN singlet (~3.7 ppm)65–75%
Global Hydrolysis 6M HCl, Reflux, 100 °C, 12 hSimultaneous Boc-deprotection and Nitrile hydrolysisIR: 1710 cm⁻¹ (C=O), loss of 2250 cm⁻¹ (C≡N)80–85%

Visualizing the Synthetic Divergence

The diagram below illustrates the divergent synthetic logic originating from the core intermediate, highlighting the pathway to the DU-14 PROTAC degrader.

G A 2-(3-(Aminomethyl)phenyl)acetonitrile (Core Intermediate) B Amine Protection (Boc2O, DIPEA) A->B Chemoselectivity C Acidic Hydrolysis (6M HCl, Reflux) B->C Pathway 1 (Hydrolysis) D Alpha-Alkylation (NaHMDS, Epichlorohydrin) B->D Pathway 2 (Alkylation) E Catalytic Hydrogenation (Raney-Ni / H2) B->E Pathway 3 (Reduction) F 2-(3-(Aminomethyl)phenyl)acetic acid (PROTAC Linker) C->F One-Pot Deprotection H Spirocyclic / Cyclopropanated Intermediates D->H Conformation Restriction I 1,3-Diamine Equivalents (Phenethylamine derivatives) E->I Bis-functionalization G DU-14 PROTAC (PTP1B / TC-PTP Degrader) F->G E3 Ligase & Target Ligand Conjugation

Figure 1: Divergent synthetic workflows for 2-(3-(Aminomethyl)phenyl)acetonitrile in drug discovery.

References

  • Title: Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy (Dong J, et al., Angew Chem Int Ed Engl. 2023) Source: PubMed (National Library of Medicine) URL: [Link]

Application

Application Note: Quantitative HPLC Analysis of 2-(3-(Aminomethyl)phenyl)acetonitrile

Scientific Rationale & Analytical Strategy 2-(3-(Aminomethyl)phenyl)acetonitrile is a bifunctional organic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex organ...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Analytical Strategy

2-(3-(Aminomethyl)phenyl)acetonitrile is a bifunctional organic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex organic intermediates. The molecule presents a unique analytical challenge due to its two distinct functional groups: a neutral, slightly polar phenylacetonitrile moiety and a highly basic primary aminomethyl group.

The Causality Behind the Method Design

When analyzing basic amines (pKa ~9.5–10.5) via standard reversed-phase high-performance liquid chromatography (RP-HPLC), analysts frequently encounter severe peak tailing, shifting retention times, and poor resolution. This occurs because, at neutral pH, the primary amine is positively charged and interacts strongly with residual, negatively charged silanol groups (Si-O⁻) on the silica-based stationary phase.

To engineer a robust, , this protocol employs a low-pH mobile phase modified with 0.1% Trifluoroacetic acid (TFA) [1]. The inclusion of TFA serves a critical dual mechanism:

  • Silanol Suppression: TFA lowers the mobile phase pH to approximately 2.0, which is well below the pKa of residual silanols (pKa ~3.5–4.5), keeping them fully protonated and neutral.

  • Ion-Pairing: The trifluoroacetate anion acts as a volatile ion-pairing agent. It forms a neutral, hydrophobic complex with the fully protonated amine, increasing its retention on the C18 column and ensuring sharp, symmetrical peaks.

For detection, the phenylacetonitrile core exhibits strong π−π∗ and n−π∗ transitions. Therefore, UV detection at 214 nm is selected to maximize the signal-to-noise ratio for the nitrile and aliphatic amine absorbances, while 254 nm is monitored simultaneously for aromatic ring confirmation and peak purity assessment[2].

Experimental Workflow & Visualization

HPLC_Workflow A 1. Sample Preparation Diluent: 80:20 H2O:ACN B 2. Auto-Sampler Injection Volume: 10 µL A->B C 3. RP-C18 Separation Ion-Pairing (0.1% TFA) B->C D 4. Diode Array Detection λ = 214 nm & 254 nm C->D E 5. Data Integration & System Suitability Check D->E

Analytical workflow for the HPLC quantification of 2-(3-(Aminomethyl)phenyl)acetonitrile.

Materials and Chromatographic Conditions

Reagents Required
  • Reference Standard: 2-(3-(Aminomethyl)phenyl)acetonitrile (or its hydrochloride salt).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Modifier: Trifluoroacetic acid (TFA), LC-MS or HPLC grade.

Table 1: Optimized Chromatographic Parameters
ParameterSpecificationRationale
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)Ethylene Bridged Hybrid (BEH) particle resists degradation at low pH and minimizes secondary silanol interactions.
Mobile Phase A 0.1% TFA in WaterProvides acidic environment for amine protonation and aqueous retention.
Mobile Phase B 0.1% TFA in AcetonitrileEluting solvent; maintains constant TFA concentration to prevent baseline drift.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 214 nm (Primary), 254 nm (Secondary)Captures maximum absorbance of the nitrile/amine (214 nm) and aromatic ring (254 nm).
Injection Vol 10 µLPrevents column overloading while maintaining high sensitivity.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to retain polar amine complex.
2.0955Isocratic hold.
10.04060Linear ramp to elute the target compound and impurities.
12.0595Column wash to remove highly hydrophobic matrix components.
15.0595Isocratic wash.
15.1955Return to initial conditions.
20.0955Re-equilibration (Self-validating baseline stability).

Step-by-Step Methodologies

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of Milli-Q water into a clean glass reservoir. Add exactly 1.0 mL of TFA using a calibrated micropipette. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile into a separate reservoir. Add exactly 1.0 mL of TFA. Mix thoroughly and degas.

Step 2: Diluent Preparation

Prepare a diluent of Water:Acetonitrile (80:20, v/v). Causality: Using a diluent with a lower organic composition than the elution point of the analyte prevents the "solvent effect" (peak distortion caused by the sample solvent acting as a strong localized mobile phase).

Step 3: Standard Preparation (Self-Validating Control)
  • Accurately weigh 25.0 mg of 2-(3-(Aminomethyl)phenyl)acetonitrile reference standard into a 50 mL volumetric flask.

  • Add 30 mL of diluent and sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with diluent and mix well. (Concentration: ~0.5 mg/mL).

  • Filter a 1.5 mL aliquot through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 4: Sample Preparation
  • Weigh an amount of the sample equivalent to 25.0 mg of the active compound into a 50 mL volumetric flask.

  • Repeat the dissolution, dilution, and filtration steps exactly as described for the standard.

System Suitability Testing (SST)

To guarantee the trustworthiness of the data, the method is designed as a self-validating system . Before any sample sequence is executed, the system must pass the following SST criteria using six replicate injections of the Standard Solution. If any parameter fails, the root cause (e.g., column degradation, mobile phase error) must be investigated and resolved prior to sample analysis.

Table 3: System Suitability Acceptance Criteria
ParameterAcceptance CriteriaAnalytical Significance
Retention Time (RT) %RSD ≤ 1.0%Confirms pump flow rate stability and consistent TFA ion-pairing equilibrium.
Peak Area %RSD ≤ 2.0%Validates auto-sampler precision and detector stability.
Tailing Factor (Tf) ≤ 1.5Proves that secondary silanol interactions are successfully suppressed by the low pH.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency and ensures adequate resolving power for potential impurities.

References

  • SIELC Technologies. "UV-Vis Spectrum of Benzylamine." Analytical Application Library. Available at: [Link]

Sources

Method

Application Note: NMR Characterization Protocol for 2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride

Introduction & Scope 2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride (CAS: 2757730-60-0) is a highly versatile bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs),...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride (CAS: 2757730-60-0) is a highly versatile bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), peptidomimetics, and complex nitrogen-containing heterocycles. The presence of both a nucleophilic/basic aminomethyl group (protected as a hydrochloride salt) and an electrophilic/acidic acetonitrile moiety on a meta-substituted benzene ring presents unique spectroscopic signatures.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol designed for researchers and drug development professionals. It ensures rigorous structural elucidation and purity assessment by moving beyond simple 1D assignments into a highly reliable 2D-verified methodology.

Structural Considerations & Experimental Rationale (E-E-A-T)

To establish a self-validating analytical system, the experimental design must account for the specific chemical properties of the molecule. We do not merely run standard parameters; every choice is dictated by the compound's structural mechanics:

  • Solvent Selection (Causality): The choice of deuterated solvent is the most critical step. While D₂O readily dissolves hydrochloride salts, it induces rapid hydrogen-deuterium (H/D) exchange of the ammonium (-NH₃⁺) protons, rendering them invisible in the ¹H NMR spectrum. To preserve these diagnostic signals and observe their integration (3H), Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the mandatory solvent[1]. DMSO-d₆ strongly solvates the polar salt while shifting the -NH₃⁺ resonance downfield (typically ~8.5 ppm), well separated from the aromatic protons.

  • Methylene Diagnostics & The Need for 2D NMR: The molecule contains two distinct isolated methylene groups. The -CH₂-CN protons are slightly acidic and typically resonate around 4.05 ppm[2], while the -CH₂-NH₃⁺ protons resonate near 3.99 ppm[3]. Because these chemical shifts are nearly identical and often overlap into a complex multiplet or a broadened singlet, 1D ¹H NMR alone is insufficient for unambiguous assignment. Therefore, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to differentiate them based on their long-range coupling to the nitrile carbon (~118 ppm) and the aromatic ring.

Experimental Methodology: Step-by-Step Protocol

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride into a clean, static-free glass vial.

  • Solvation: Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard).

  • Homogenization: Vortex the mixture for 30 seconds. If dissolution is incomplete, sonicate for 1 minute at room temperature. The solution must be perfectly clear to avoid magnetic susceptibility artifacts.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette.

Step 2: Data Acquisition (400 MHz or 600 MHz Spectrometer)
  • Probe Tuning & Shimming: Insert the sample, tune the probe to ¹H and ¹³C frequencies, and perform gradient shimming to achieve a line width at half-height (FWHM) of < 1.0 Hz for the TMS peak.

  • 1D ¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay (d1), and 16 scans. Crucial: The 2-second relaxation delay ensures accurate integration of the slowly relaxing ammonium protons.

  • 1D ¹³C{¹H} NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30), with a 2-second relaxation delay and a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons (especially the nitrile carbon).

  • 2D NMR (HSQC & HMBC): Acquire gradient-selected HSQC (to map one-bond C-H connections) and HMBC (optimized for long-range coupling constants of J = 8 Hz, to map 2- and 3-bond C-H connections). This step acts as the self-validating mechanism for the structural assignment.

Step 3: Data Processing
  • Apply a 0.3 Hz exponential line broadening (LB) to the ¹H FID and 1.0 Hz LB to the ¹³C FID prior to Fourier Transformation (FT).

  • Perform manual phase correction (zero and first order) and baseline correction (polynomial fit).

  • Reference the spectra to the residual DMSO pentet at 2.50 ppm (¹H) and the DMSO septet at 39.52 ppm (¹³C).

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and assignments based on the structural environment and empirically validated data for analogous functional groups[1][2].

Table 1: Expected ¹H NMR Assignments (DMSO-d₆, 600 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale
~ 8.55Broad Singlet (br s)3H-NH₃⁺ (Ammonium)Broadened due to quadrupolar relaxation of Nitrogen-14 and slow exchange in DMSO.
~ 7.45Singlet-like (s)1HAr-H (C2)Located between the two substituents; lacks ortho-coupling.
~ 7.35 - 7.42Multiplet (m)3HAr-H (C4, C5, C6)Overlapping signals from the remaining meta/para/ortho protons.
~ 4.08Singlet (s)2H-CH₂-CNDeshielded by the anisotropic effect of the nitrile triple bond.
~ 4.02Singlet (s)2H-CH₂-NH₃⁺Deshielded by the adjacent positively charged ammonium group.
Table 2: Expected ¹³C NMR Assignments (DMSO-d₆, 151 MHz)
Chemical Shift (δ, ppm)TypeAssignmentDiagnostic HMBC Correlations (¹H to ¹³C)
~ 134.5Quaternary (C)Ar-C3Cross-peaks from -CH₂-NH₃⁺ and Ar-H
~ 131.5Quaternary (C)Ar-C1Cross-peaks from -CH₂-CN and Ar-H
~ 127.5 - 129.5Methine (CH)Ar-C2, C4, C5, C6Cross-peaks from adjacent Ar-H
~ 118.5Quaternary (C)-C≡N (Nitrile)Strong cross-peak exclusively from -CH₂-CN
~ 42.0Methylene (CH₂)-CH₂-NH₃⁺Cross-peaks from -NH₃⁺ and Ar-H
~ 22.5Methylene (CH₂)-CH₂-CNCross-peaks from Ar-H

Workflow Visualization

NMR_Workflow Prep Sample Preparation (15-20 mg in DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Proc Data Processing (FT, Phase & Baseline Corr.) Acq2D->Proc Analysis Structural Verification (Peak Assignment & Integration) Proc->Analysis

NMR characterization workflow for 2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride.

References

  • 2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Spectroscopic Data of 2-Phenylacetonitrile: A Technical Guide - Benchchem Source: benchchem.com URL:2

  • Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates | Chemical Research in Toxicology Source: acs.org URL:3

  • Supporting Information - MPG.PuRe (Benzylamine Hydrochloride NMR Data) Source: mpg.de URL:1

Sources

Application

High-Throughput Analysis of Aminomethylphenylacetonitrile Compounds by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Aminomethylphenylacetonitrile and its derivatives are crucial structural motifs in medicinal chemistry, serving as key intermed...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Aminomethylphenylacetonitrile and its derivatives are crucial structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceutical agents.[1] Accurate and robust analytical methods are essential for reaction monitoring, impurity profiling, and pharmacokinetic studies. This guide provides a detailed protocol for the quantitative analysis of aminomethylphenylacetonitrile compounds using a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We delve into the rationale behind sample preparation using Solid-Phase Extraction (SPE), chromatographic separation, and mass spectrometric detection, offering insights grounded in established analytical principles to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative

The phenylacetonitrile core, functionalized with an aminomethyl group, presents a unique analytical challenge. The primary amine is basic and highly polar, while the phenylacetonitrile moiety is nonpolar. This amphipathic nature requires a tailored approach for efficient extraction and chromatographic retention. Mass spectrometry (MS) is the ideal detection technique due to its high sensitivity, selectivity, and ability to provide structural information through fragmentation analysis.[2][3] This application note focuses on a robust LC-MS/MS workflow, particularly suited for complex matrices encountered during drug development, such as reaction mixtures or biological fluids.

Foundational Principles: Sample Preparation

The goal of sample preparation is to isolate the analyte from interfering matrix components that can suppress ionization, compromise chromatographic integrity, or damage the analytical column.[4] For aminomethylphenylacetonitrile compounds, a mixed-mode Solid-Phase Extraction (SPE) offers a superior cleanup compared to simple liquid-liquid extraction or protein precipitation.

Rationale for Mixed-Mode Cation Exchange (MCX) SPE: The aminomethyl group is readily protonated at acidic pH (pKa typically ~9-10). This allows for strong retention on a cation exchange sorbent. The aromatic ring provides a secondary retention mechanism via hydrophobic interaction. This dual-retention mechanism is highly selective.

  • Loading: At a low pH, the analyte is protonated and binds strongly to the negatively charged sorbent. Many neutral or acidic impurities do not bind and are washed away.

  • Washing: A wash with an organic solvent (e.g., methanol) can remove hydrophobically bound impurities without disrupting the strong ionic interaction of the analyte.

  • Elution: A small amount of a basic modifier (e.g., ammonium hydroxide) in the elution solvent neutralizes the amine, breaking the ionic bond and allowing the analyte to be eluted.[5]

Protocol I: Solid-Phase Extraction (SPE) Cleanup

This protocol is designed for isolating aminomethylphenylacetonitrile compounds from a complex sample matrix.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX, Strata-X-C)

  • Sample, dissolved in an appropriate acidic solution (e.g., 2% formic acid in water)

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: 2% Formic Acid in Water

  • Wash Solvent: Methanol

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • SPE Vacuum Manifold

  • Collection tubes

Step-by-Step Methodology:

  • Conditioning: Pass 1 mL of Methanol through the SPE cartridge to wet the sorbent. Do not allow the cartridge to dry.

  • Equilibration: Pass 1 mL of 2% Formic Acid in Water through the cartridge to prepare it for the sample.

  • Loading: Load the acidified sample solution onto the cartridge. Apply a slow, consistent flow rate (~1 mL/min) to ensure efficient binding.

  • Washing: Pass 1 mL of Methanol through the cartridge to remove weakly-bound, non-polar impurities.

  • Elution: Place a clean collection tube under the cartridge. Elute the target analyte by passing 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a volume (e.g., 200 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for analysis.[6]

Workflow for SPE Sample Preparation

cluster_prep SPE Protocol Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Acidic Water) Condition->Equilibrate Wets Sorbent Load 3. Load Sample (Analyte Binds) Equilibrate->Load Primes Sorbent Wash 4. Wash (Methanol) Load->Wash Removes Impurities Elute 5. Elute (Basic Methanol) Wash->Elute Recovers Analyte Dry 6. Evaporate & Reconstitute Elute->Dry Prepares for Injection

Caption: Workflow diagram of the Solid-Phase Extraction (SPE) protocol.

Core Methodology: LC-MS/MS Analysis

Liquid chromatography separates the analyte from any remaining impurities prior to detection by the mass spectrometer.[7] Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific fragmentation reaction of the analyte.[3]

Rationale for Method Parameters:

  • Reversed-Phase Chromatography (C18): A C18 column is a robust choice for separating moderately polar compounds like aminomethylphenylacetonitrile.[8]

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase ensures the analyte remains protonated, which is essential for good peak shape and efficient ionization via Electrospray Ionization (ESI).[6][9]

  • Positive Electrospray Ionization (ESI+): The basic amine group readily accepts a proton, making ESI in positive ion mode the optimal choice for generating the precursor ion [M+H]+.[1]

  • Multiple Reaction Monitoring (MRM): For quantification, MRM is the gold standard. A precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and minimizes background noise.[7]

Protocol II: LC-MS/MS Quantitative Analysis

Instrumentation and Parameters:

Parameter Setting Rationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) SystemProvides the necessary separation efficiency.
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 2.6 µm particle size)Standard for moderately polar analytes.[9]
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase with an acid modifier for protonation.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution.
Gradient 5% to 95% B over 5 minutesEnsures elution of the analyte while separating it from early and late-eluting compounds.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp 40 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 5 µLAdjustable based on sample concentration and system sensitivity.
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative MRM experiments.[10]
Ionization Mode Electrospray Ionization (ESI), PositiveMost effective for basic compounds containing amine groups.[1]
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temp 150 °CAids in desolvation.
Desolvation Temp 400 °CRemoves solvent from the analyte ions before they enter the mass analyzer.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides highest sensitivity and selectivity for quantification.[7]

Data Interpretation: Fragmentation Patterns

Understanding the fragmentation of aminomethylphenylacetonitrile compounds is key to developing a robust MRM method.[11] The most common fragmentation pathway involves the cleavage of the benzylic C-C bond, which is energetically favorable due to the formation of a stable aminomethyl cation or a stable benzyl radical.[1][12]

Example Fragmentation for 4-(aminomethyl)phenylacetonitrile (MW: 146.19 g/mol ):

  • Precursor Ion ([M+H]+): m/z 147.2

  • Primary Fragmentation: Cleavage of the bond between the methylene (-CH2-) group and the phenyl ring.

    • Product Ion 1 (Loss of C7H5N): [CH2NH3]+, m/z 31.0

    • Product Ion 2 (Loss of CH3N): [C8H6N]+ (benzylnitrile cation), m/z 116.1

For an MRM method, at least two transitions should be monitored:

  • Quantifier: The most intense, stable transition (e.g., 147.2 -> 116.1).

  • Qualifier: A secondary transition (e.g., 147.2 -> 31.0) to confirm identity. The ratio of the quantifier to the qualifier should be consistent across all samples and standards.

Predicted MRM Transitions for a Generic Compound:

Compound StructurePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Fragmentation Pathway
4-(aminomethyl)phenylacetonitrile147.2116.131.0Loss of aminomethyl radical or benzylnitrile radical
4-(aminomethyl)-2-fluorophenylacetonitrile165.2134.131.0Loss of aminomethyl radical or fluorobenzylnitrile radical

Overall Analytical Workflow

cluster_workflow Complete Analytical Process Sample Sample in Matrix SPE Solid-Phase Extraction Sample->SPE Cleanup LC LC Separation (C18 Column) SPE->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Ionize Data Data Analysis (Quantification) MS->Data Acquire

Caption: High-level overview of the complete analytical workflow.

Conclusion

This application note outlines a comprehensive and robust workflow for the analysis of aminomethylphenylacetonitrile compounds. By combining selective Solid-Phase Extraction with the sensitivity and specificity of LC-MS/MS operating in MRM mode, researchers can achieve reliable and accurate quantification essential for drug discovery and development. The principles and protocols described herein provide a solid foundation for method development and can be adapted to various specific derivatives and sample matrices.

References

  • BenchChem. (2025). Identifying and characterizing impurities in Phenylacetonitrile.
  • BenchChem. (2025). A Comparative Guide to the Quantification of 2-Phenylacetonitrile: GC-MS vs. HPLC.
  • BenchChem. (2025). Spectroscopic Data of 2-Phenylacetonitrile: A Technical Guide.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Analysis of 5-(Aminomethyl)-2-fluorobenzonitrile and Its Reaction Products.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Oxford Academic. (n.d.). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. [Link]

  • IR-4 Project. (n.d.). Sample Preparation for Analytical Chemistry: Techniques and Workflows. [Link]

  • Journal of Chromatography B. (2014). Validated liquid chromatography-tandem mass spectrometry methods for the determination of edaravone and taurine in rat bio-samples and their application to an excretion and metabolic interaction study. [Link]

  • mVOC 4.0. (n.d.). 2-Phenylacetonitrile. [Link]

  • Agilent. (n.d.). Sample Preparation. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • News-Medical. (2019). Unambiguous Identification of Natural Products Using a Mass Spectrometer. [Link]

  • Dummies.com. (2021). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • PMC. (n.d.). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. [Link]

  • CHIMIA. (n.d.). Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters of. [Link]

  • ResearchGate. (n.d.). The flow chart for sample preparation for the analysis. [Link]

  • EPA. (n.d.). Analytical Method for Aminocyclopyrachlor Methyl. [Link]

  • EURL-SRM. (2012). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. [Link]

  • IntechOpen. (2019). Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics. [Link]

  • A Comprehensive Study on Chemical Profiling using Mass Spectroscopy. (2025). [Link]

  • SEDICI. (2023). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. [Link]

Sources

Method

Application Note: Orthogonal Derivatization of 2-(3-(Aminomethyl)phenyl)acetonitrile for Advanced Biological Assays

Introduction and Chemical Rationale The development of targeted protein degraders (PROTACs), bioorthogonal probes, and covalent modifiers requires versatile, bifunctional building blocks. 2-(3-(Aminomethyl)phenyl)acetoni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

The development of targeted protein degraders (PROTACs), bioorthogonal probes, and covalent modifiers requires versatile, bifunctional building blocks. 2-(3-(Aminomethyl)phenyl)acetonitrile (also known as 3-(cyanomethyl)benzylamine, CAS: 2757730-60-0) represents a highly privileged scaffold for these applications.

This molecule possesses two distinct, orthogonally reactive handles:

  • A Primary Aliphatic Amine (-CH₂NH₂): Highly nucleophilic and primed for rapid acylation via N-hydroxysuccinimide (NHS) esters or standard peptide coupling reagents.

  • A Benzylic Nitrile (-CH₂CN): A versatile functional group that can serve as a rigid linker motif in PROTACs[1] or undergo [3+2] cycloaddition to form tetrazoles—critical precursors for fluorogenic "photoclick" chemistry[2].

This application note provides field-proven, causality-driven protocols for the orthogonal derivatization of this scaffold, enabling researchers to construct complex bioconjugates and spatiotemporally controlled biological assays.

G Core 2-(3-(Aminomethyl)phenyl) acetonitrile Amine Primary Amine (-CH2NH2) Core->Amine Nitrile Nitrile (-CH2CN) Core->Nitrile NHS NHS-Ester Conjugation Amine->NHS pH 8.3 Tetrazole Azide Cycloaddition (Tetrazole Formation) Nitrile->Tetrazole NaN3, Heat PROTAC PROTAC Linker / Target Ligand NHS->PROTAC PhotoClick Photoclick Probe / Bioisostere Tetrazole->PhotoClick

Orthogonal derivatization pathways for 2-(3-(Aminomethyl)phenyl)acetonitrile.

Pathway A: Amine Derivatization via NHS Ester Conjugation

Mechanistic Causality

NHS esters react with primary amines via nucleophilic acyl substitution to form highly stable amide bonds. The critical variable in this reaction is pH. The primary amine of our scaffold has a pKa of approximately 9.0. For the amine to act as a nucleophile, it must be unprotonated. However, as pH increases, the competitive hydrolysis of the NHS ester (where water acts as the nucleophile) accelerates dramatically[3]. The half-life of an NHS ester drops from hours at pH 7.0 to mere minutes at pH 8.6[4]. Therefore, buffering the reaction strictly at pH 8.3–8.5 optimizes the aminolysis-to-hydrolysis ratio, ensuring maximum yield.

Protocol: Synthesis of PROTAC Intermediates or Fluorophore Conjugates

Self-Validating System: This protocol utilizes a stoichiometric excess of the amine to drive the consumption of the expensive NHS-ester ligand, followed by a specific quenching step to prevent downstream cross-reactivity.

Materials:

  • 2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride

  • NHS-ester functionalized ligand (e.g., E3 ligase binder, fluorophore)

  • Anhydrous DMSO or DMF (Dimethylamine-free)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

Step-by-Step Methodology:

  • Preparation of Scaffold Stock: Dissolve 2-(3-(Aminomethyl)phenyl)acetonitrile in 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a concentration of 20 mM. Note: Never use Tris or other primary amine-containing buffers, as they will aggressively compete for the NHS ester[5].

  • Preparation of NHS-Ester Stock: Immediately before use, dissolve the NHS-ester ligand in anhydrous DMSO to a concentration of 10 mM. NHS esters degrade rapidly in aqueous environments; do not store this solution[4].

  • Conjugation: Add the NHS-ester solution dropwise to the scaffold solution while vortexing. Maintain a 2:1 molar ratio of Scaffold:NHS-ester to ensure complete consumption of the functionalized ligand.

  • Incubation: Incubate the mixture at room temperature for 1–2 hours. Monitor the reaction via LC-MS. The disappearance of the NHS-ester mass and the appearance of the amide product mass validates completion.

  • Quenching: Add 1M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes. The primary amine in Tris will scavenge any unreacted NHS ester, terminating the reaction[3].

  • Purification: Isolate the target conjugate via preparative RP-HPLC.

Pathway B: Nitrile Conversion to Tetrazole for Photoclick Assays

Mechanistic Causality

The benzylic nitrile group (-CH₂CN) is largely inert under the mild basic conditions used for amine acylation, allowing for true orthogonality. However, under forcing conditions with an azide source, the nitrile undergoes a [3+2] cycloaddition to yield a 5-substituted tetrazole[6].

Tetrazoles are highly valuable in biological assays. They act as stable bioisosteres for carboxylic acids (pKa ~4.9) and serve as the foundation for photoclick chemistry . Upon irradiation with UV or LED light, the tetrazole ring ruptures, releasing nitrogen gas and generating a highly reactive nitrile imine. This intermediate rapidly undergoes a 1,3-dipolar cycloaddition with alkene-tagged biological targets to form a fluorescent pyrazoline[2]. Because the reaction is light-triggered and fluorogenic, it provides unparalleled spatiotemporal control for in vivo imaging.

Workflow Step1 1. Synthesize Tetrazole Probe from Nitrile Precursor Step2 2. Incubate with Alkene-Tagged Target in vivo Step1->Step2 Step3 3. UV/LED Irradiation (Tetrazole Ring Rupture) Step2->Step3 Step4 4. Fluorogenic Pyrazoline Formation Step3->Step4 Step5 5. Live-Cell Imaging / Quantification Step4->Step5

Workflow for tetrazole-based photoclick biological assays.

Protocol: Tetrazole Synthesis and Photoclick Ligation

Part 1: Tetrazole Synthesis

  • Reaction Setup: Dissolve the nitrile-containing intermediate (e.g., the product from Pathway A) in anhydrous DMF.

  • Catalysis: Add Sodium Azide (NaN₃, 1.5 eq) and Ammonium Chloride (NH₄Cl, 1.5 eq). The NH₄Cl acts as a weak proton source to catalyze the cycloaddition[6].

  • Cycloaddition: Heat the reaction mixture to 110 °C for 12–24 hours under an inert argon atmosphere.

  • Workup: Cool to room temperature, dilute with water, and acidify to pH 2 using 1M HCl to precipitate the tetrazole. Extract with ethyl acetate and purify via flash chromatography.

Part 2: In Vivo Photoclick Assay

  • Incubation: Introduce the synthesized tetrazole probe (10–50 µM) to live cells expressing the alkene-tagged protein of interest. Incubate for 30 minutes to allow for cellular uptake.

  • Photo-Activation: Irradiate the cells using a 302 nm or 365 nm UV light source (or a 405 nm laser if the tetrazole is conjugated to an extended π-system) for 1–5 minutes[2].

  • Imaging: The resulting pyrazoline cycloadduct is intrinsically fluorescent. Image the cells using standard fluorescence microscopy (excitation/emission will depend on the specific fluorophore system generated).

Quantitative Data Summary

The following table summarizes the key reaction metrics and conditions for the orthogonal derivatization of the 2-(3-(Aminomethyl)phenyl)acetonitrile scaffold.

Reaction TypeTarget Functional GroupOptimal ConditionsTypical YieldPrimary Biological Application
NHS Ester Acylation Primary Amine (-CH₂NH₂)pH 8.3–8.5, 25°C, 1-2 hrs80–95%PROTAC Linker Synthesis[1]
[3+2] Cycloaddition Nitrile (-CH₂CN)NaN₃, NH₄Cl, DMF, 110°C65–85%Tetrazole Bioisostere Generation[6]
Photoclick Ligation Tetrazole (Derived)37°C, 365nm UV Irradiation>90% (in situ)Fluorogenic In Vivo Imaging[2]

References

  • Frontiers in Chemistry. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]

  • National Institutes of Health (PMC). Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction. Available at:[Link]

  • ACS Medicinal Chemistry Letters. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Aminonitrile Synthesis

Welcome to the Technical Support Center for aminonitrile synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental mechanistic forces that dictate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aminonitrile synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental mechanistic forces that dictate the success or failure of the Strecker reaction. Whether you are developing racemic precursors in aqueous media or optimizing highly enantioselective organocatalytic pathways for drug development, this guide provides causal troubleshooting, self-validating methodologies, and field-proven insights.

Mechanistic Dynamics & Reaction Workflow

The synthesis of α-aminonitriles via the Strecker reaction is a delicate thermodynamic and kinetic balancing act. The reaction proceeds through the condensation of an aldehyde or ketone with an amine to form an imine intermediate, followed by the nucleophilic addition of a cyanide source.

The causality of failure in this reaction almost always traces back to a disruption in this sequence. If the cyanide source is too reactive or added prematurely, it will attack the carbonyl directly, yielding a cyanohydrin byproduct. Conversely, if the imine is not sufficiently activated by a catalyst (via Lewis acid coordination or hydrogen-bonding), the reaction stalls. Understanding this pathway is the first step in troubleshooting.

StreckerMechanism A Aldehyde/Ketone C Hemiaminal Intermediate A->C + Amine B 1° or 2° Amine B->C D Imine / Iminium Ion C->D - H2O F α-Aminonitrile D->F + CN- E Cyanide Source (TMSCN, HCN) E->F Nucleophilic Addition

Mechanistic pathway of the Strecker reaction for α-aminonitrile synthesis.

Self-Validating Experimental Protocol: Asymmetric Catalytic Strecker Reaction

To achieve high enantiomeric excess (ee) in the synthesis of chiral non-racemic amino nitriles, researchers frequently employ chiral Schiff bases or thiourea organocatalysts . The following methodology is engineered as a self-validating system . Do not proceed to the next step unless the analytical checkpoint is met.

Step 1: Imine Pre-formation

  • Action: Combine the aldehyde (1.0 eq) and amine (1.05 eq) in anhydrous toluene over activated 4Å molecular sieves. Stir at room temperature for 2–4 hours.

  • Causality: Pre-forming the imine and scavenging the resulting water prevents the competitive formation of cyanohydrins and protects moisture-sensitive catalysts.

  • Self-Validation Checkpoint: Analyze an aliquot via 1 H NMR. The aldehyde proton signal (~9.5–10.0 ppm) must completely disappear, replaced by the imine proton signal (~8.0–8.5 ppm). Proceed only when conversion is >95%.

Step 2: Catalyst Pre-complexation

  • Action: Cool the reaction mixture to -78 °C. Add the chiral Schiff base or thiourea catalyst (5–10 mol%). Stir for 15 minutes.

  • Causality: Lowering the temperature suppresses the uncatalyzed background hydrocyanation, which would otherwise yield racemic product. Pre-complexation allows the catalyst to establish a rigid hydrogen-bonding network with the imine face.

  • Self-Validation Checkpoint: For rigorous validation during initial optimization, perform a control 1 H NMR titration. A downfield shift of the imine proton confirms successful hydrogen-bond or Lewis acid activation by the catalyst .

Step 3: Controlled Cyanation

  • Action: Slowly add trimethylsilyl cyanide (TMSCN) or liquid HCN (1.2 eq) dropwise. Maintain stirring at -78 °C for 12–24 hours.

  • Causality: Dropwise addition prevents localized concentration spikes of cyanide, which can overwhelm the catalyst and trigger the background reaction.

  • Self-Validation Checkpoint: Monitor via IR spectroscopy. The appearance of a sharp, distinct nitrile (-C≡N) stretch at ~2230 cm⁻¹ confirms product formation.

Step 4: Quenching and Isolation

  • Action: Quench the reaction with cold saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography.

Troubleshooting Guide & FAQs

When optimizing aminonitrile synthesis, deviations in yield or stereoselectivity are symptoms of underlying kinetic imbalances. Use the workflow and FAQ below to diagnose and resolve these issues.

TroubleshootingWorkflow Start Issue: Low Enantiomeric Excess (ee) Check1 Is background (uncatalyzed) reaction occurring? Start->Check1 Sol1 Lower Temperature (-40°C to -78°C) Check1->Sol1 Yes Check2 Is the catalyst deactivated? Check1->Check2 No Sol2 Ensure strictly anhydrous conditions (Add 4Å molecular sieves) Check2->Sol2 Yes Check3 Is product inhibition occurring? Check2->Check3 No Sol3 Optimize catalyst loading or use alternative CN source Check3->Sol3 Yes

Troubleshooting workflow for resolving low enantioselectivity in asymmetric Strecker reactions.

Q1: Why am I getting cyanohydrin byproducts instead of the desired aminonitrile?

Causality: Cyanohydrin formation occurs when the cyanide source reacts directly with the unreacted carbonyl compound. This happens if the imine formation equilibrium is incomplete or if the reaction medium is too acidic, which prematurely liberates HCN. Solution: Always pre-form the imine before introducing the cyanide source. If performing a one-pot synthesis, ensure the amine is slightly in excess to drive the hemiaminal-to-imine equilibrium.

Q2: My asymmetric Strecker reaction yields racemic product. How do I improve the enantiomeric excess (ee)?

Causality: The background, uncatalyzed hydrocyanation is outcompeting your catalyzed pathway. Solution: First, lower the reaction temperature. Dropping the temperature from 25 °C to -78 °C exponentially slows the background reaction while the catalyzed reaction remains viable. Second, evaluate your catalyst's steric bulk. Vachal and Jacobsen demonstrated that increasing the steric properties of the amide portion of a Schiff base catalyst effectively shields one face of the imine, significantly improving ee from 80% to >95% .

Q3: The reaction stalls at 50% conversion. What is causing catalyst deactivation?

Causality: This is typically caused by product inhibition or trace water. Aminonitrile products can competitively bind to hydrogen-bond donor catalysts (like thioureas). Furthermore, trace water can rapidly hydrolyze TMSCN to HCN, altering the catalytic cycle or protonating the basic sites of your catalyst. Solution: Ensure strictly anhydrous conditions by using flame-dried glassware and activated 4Å molecular sieves. If product inhibition is suspected, increase the catalyst loading from 5 mol% to 10 mol%.

Q4: Can I perform a Strecker reaction in green solvents like water instead of toxic organics?

Causality: Yes, but standard Lewis acids will hydrolyze in water. You must use a water-tolerant catalyst. Solution: Indium powder has been proven to act as a highly efficient, environmentally benign catalyst for one-pot, three-component Strecker reactions in aqueous media. It provides excellent yields (79–98%) within 30–90 minutes at room temperature without the need for strictly anhydrous conditions .

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions, catalyst choice, and the resulting yield and enantioselectivity. Use this matrix to benchmark your own optimization efforts.

Catalyst TypeSolventTemperatureCyanide SourceYield (%)Enantiomeric Excess (ee %)
Uncatalyzed (Control)Toluene25 °CTMSCN850 (Racemic)
Indium Powder (10 mol%)Water25 °CTMSCN98N/A (Racemic)
Chiral Schiff Base (1st Gen)Toluene-40 °CHCN9280
Chiral Schiff Base (Optimized)Toluene-78 °CHCN9995

Data synthesized from literature standards for the hydrocyanation of N-allyl benzaldimines and related substrates.

References

  • Title: A truly green synthesis of α-aminonitriles via Strecker reaction Source: Organic and Medicinal Chemistry Letters (PMC) URL: [Link] [1]

  • Title: Catalytic Enantioselective Strecker Reactions and Analogous Syntheses Source: Chemical Reviews (ACS Publications) URL: [Link] [2]

  • Title: Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction Source: Journal of the American Chemical Society (ACS Publications) URL: [Link] [3]

Optimization

Technical Support Center: Stabilizing &amp; Trapping Reactive Intermediates in Synthesis

Welcome to the Technical Support Center for Reactive Intermediates. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, unexpected side products, or irreproducible kinetics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reactive Intermediates. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, unexpected side products, or irreproducible kinetics. The root cause is almost always the mismanagement of reactive intermediates—transient species like carbocations, carbanions, carbenoids, and free radicals that possess incomplete valence shells or highly localized charges.

Because these species are thermodynamically unstable, they rapidly degrade via side reactions (e.g., Wurtz-type coupling, 1,2-hydride shifts, or polymerization) if not properly controlled. This guide provides field-proven troubleshooting strategies, combining continuous flow techniques and chemical trapping methodologies to stabilize, observe, and utilize these fleeting species.

Section 1: Outpacing Degradation with "Flash Chemistry"

Q: Why do my organolithium intermediates degrade or rearrange before reacting with the electrophile in batch, even at cryogenic temperatures?

A: The issue is a fundamental mismatch between reaction kinetics and mass transfer (mixing). In a standard batch flask, macroscopic mixing takes seconds to minutes. If your intermediate has a half-life of milliseconds—such as ortho-lithiated aryl carbamates undergoing the anionic Fries rearrangement—it will degrade before the electrophile is homogeneously distributed[1].

Solution: Transition to continuous flow microreactors. Pioneered by Jun-ichi Yoshida, the concept of "Flash Chemistry" utilizes microfluidic channels to reduce mixing times to the sub-millisecond regime[2]. By precisely controlling the residence time (the time the fluid spends in the reactor), you can generate the intermediate and trap it in a subsequent micromixer before degradation outpaces the desired reaction[3].

Table 1: Quantitative Impact of Residence Time on Intermediate Trapping
IntermediatePrimary Degradation PathwayBatch YieldFlow Yield (Residence Time)
Chloromethyllithium (CML) Rapid α-elimination<10% (-40°C)>96% (0.18–0.31 s at -40°C)[3]
ortho-Lithiated aryl carbamates Anionic Fries rearrangement0% (Rearranged)>80% (0.33 ms at -78°C)[2]
Benzyllithiums (with carbonyls) Wurtz-type coupling / Nucleophilic attack<20% (-95°C)>85% (4.7 min at 20°C)[3]
Protocol 1: Sub-millisecond Flow Setup for Chloromethyllithium (CML) Trapping

This protocol is a self-validating system; the high yield of the trapped product directly confirms the successful stabilization of the CML carbenoid[4].

  • System Priming: Purge a dual T-mixer continuous flow system (e.g., PTFE tubing, internal diameter 0.5 mm) with anhydrous THF under an argon atmosphere to eliminate moisture, which would prematurely quench the carbenoid.

  • Reagent Preparation: Prepare Solution A (chloroiodomethane and the target electrophile in THF) and Solution B (n-butyllithium in hexane).

  • Flow Rate Calibration: Set the syringe pumps to achieve a precise residence time of 0.18 seconds between the first T-mixer (generation zone) and the second T-mixer (quenching/trapping zone). Causality: This specific time window is critical; it is long enough for lithium-halogen exchange but shorter than the α-elimination half-life.

  • Thermal Control: Submerge the microreactor network in a -40°C cooling bath. Wait 5 minutes for thermal equilibration.

  • Execution: Initiate flow. The CML intermediate is generated in the first mixer and immediately trapped by the electrophile in the second mixer.

  • Quenching & Validation: Collect the output stream directly into a stirred flask containing saturated aqueous NH₄Cl. Analyze the organic layer via GC-FID or NMR; the presence of the homologated chloro-alcohol confirms successful trapping.

FlowVsBatch Start Reactants (A + B) Int Reactive Intermediate (Half-life < 1 s) Start->Int Generation Batch Batch Reactor (Mixing > 1 s) Int->Batch Slow Mixing Flow Microreactor (Mixing < 1 ms) Int->Flow Fast Mixing Degrade Degradation / Rearrangement Batch->Degrade Outpaced by kinetics Product Desired Product (Trapped) Flow->Product Trapped before decay

Logic flow comparing intermediate fate in batch vs. microreactor systems.

Section 2: Chemical Trapping & Matrix Isolation

Q: How can I prove the existence of a radical intermediate if it degrades too fast for standard Electron Spin Resonance (ESR) spectroscopy?

A: When spectroscopic detection fails due to rapid intermediate collapse, chemical trapping is the gold standard[5]. By introducing a stable radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), you can intercept the transient radical to form a stable, isolable alkoxyamine adduct. Because TEMPO is a persistent radical, it undergoes diffusion-controlled termination with transient carbon-centered radicals, effectively halting the reaction pathway for analysis[5].

Protocol 2: TEMPO Trapping of Radical Intermediates
  • Reaction Setup: In a flame-dried Schlenk tube, dissolve your radical precursor in a degassed, non-polar solvent (e.g., benzene or toluene). Causality: Non-polar solvents are chosen because neutral radical intermediates do not require charge solvation, and avoiding polar/protic solvents prevents unwanted side reactions[6].

  • Scavenger Addition: Add 1.5 to 2.0 equivalents of commercially available TEMPO.

  • Initiation: Trigger radical formation (e.g., via a thermal initiator like AIBN, or photochemical irradiation).

  • Monitoring: Monitor the consumption of the characteristic orange/red color of the TEMPO radical.

  • Isolation & Validation: Purify the resulting alkoxyamine adduct via flash chromatography. The structural confirmation of this adduct via NMR/MS provides self-validating proof of the preceding radical intermediate's existence and structure[5].

RadicalTrapping Initiator Initiator Radical Transient Radical (R•) Initiator->Radical Homolytic Cleavage Tempo TEMPO (Stable Radical) Radical->Tempo + TEMPO SideProd Polymerization / Side Products Radical->SideProd Without Trapping Agent Adduct Trapped Adduct (R-TEMPO) Tempo->Adduct Reversible Coupling

Reaction pathway for reversible TEMPO trapping of transient radical species.

Section 3: Environmental Control (Solvent & Temperature)

Q: My carbocation intermediate is yielding a mixture of rearranged products (e.g., 1,2-hydride shifts). How do I stabilize it to favor the direct substitution product?

A: Carbocations are highly electrophilic and electron-deficient. Rearrangements (like 1,2-hydride or alkyl shifts) occur spontaneously to form a more stable, highly substituted carbocation[7]. To prevent this, you must lower the activation energy for the desired nucleophilic attack relative to the rearrangement pathway.

Solution: Utilize a highly polar, non-nucleophilic solvent network (e.g., fluorinated solvents like hexafluoroisopropanol - HFIP). HFIP is exceptionally good at stabilizing carbocations through strong hydrogen-bond donation to the leaving group, while its low nucleophilicity prevents premature solvent trapping. This extends the intermediate's lifetime just long enough for your intended nucleophile to react[6].

Table 2: Solvent Effects on Intermediate Stability
Intermediate TypePreferred Solvent ProfileExample SolventsMechanism of Stabilization
Carbocations Polar, highly ionizing, low nucleophilicityHFIP, Trifluoroethanol, Liquid SO₂Solvates the leaving group and stabilizes the positive charge without reacting[6].
Carbanions Polar aproticTHF, DMF, DMSOSolvates the counter-cation (e.g., Li⁺), leaving the carbanion "naked" and highly reactive[6].
Free Radicals Non-polarBenzene, Toluene, HexaneNeutral species do not require charge solvation; non-polar environments prevent unwanted heterolytic side reactions[6].

References

  • Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis Beilstein Journal of Organic Chemistry[Link]

  • A field guide to flow chemistry for synthetic organic chemists Chemical Science (RSC Publishing)[Link]

  • External Trapping of Halomethyllithium Enabled by Flow Microreactors Chemistry - A European Journal[Link]

  • Determination of Mechanism in Chemistry: Trapping Intermediates College of Saint Benedict and Saint John's University[Link]

  • Organic Synthesis Reactions Intermediate Stability ZM Silane Limited[Link]

  • 5.7: Reactive Intermediates - Carbocations Chemistry LibreTexts[Link]

Sources

Troubleshooting

Technical Support Center: Managing Emulsion Formation During Aminonitrile Workups

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This guide provides advanced troubleshooting strategies, mechanistic insights, and self-validating protocols for managing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This guide provides advanced troubleshooting strategies, mechanistic insights, and self-validating protocols for managing severe emulsion formation during the aqueous workup of aminonitrile reactions (such as the Strecker synthesis).

I. Diagnostic Workflow for Emulsion Resolution

Before applying chemical interventions, it is critical to diagnose the physical and chemical nature of the emulsion. The following decision tree outlines the logical progression for breaking aminonitrile-induced emulsions.

EmulsionTroubleshooting Start Emulsion Formed During Workup CheckPH Step 1: Check Aqueous pH Is it > 9? Start->CheckPH AdjustPH Adjust pH with Sat. Na2CO3 / NaHCO3 CheckPH->AdjustPH No CheckParticulates Step 2: Are fine solids visible at interface? CheckPH->CheckParticulates Yes AdjustPH->CheckParticulates Celite Filter biphasic mixture through Celite pad CheckParticulates->Celite Yes CheckDensity Step 3: Add Brine (NaCl) to increase aq density CheckParticulates->CheckDensity No Celite->CheckDensity Solvent Step 4: Add non-polar co-solvent (e.g., Hexane) CheckDensity->Solvent Unresolved Success Clean Phase Separation Proceed to Drying CheckDensity->Success Resolved Centrifuge Step 5: Centrifugation (Mechanical Separation) Solvent->Centrifuge Unresolved Solvent->Success Resolved Centrifuge->Success

Decision tree for troubleshooting aminonitrile emulsions during aqueous workup.

II. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do aminonitriles specifically cause such stubborn emulsions during Strecker reaction workups? A1: Aminonitriles are inherently amphiphilic molecules. The amine group is basic and highly hydrophilic when protonated, while the carbon backbone and nitrile group are lipophilic. If the pH of the aqueous phase during workup is near the pKa of the amine (typically between pH 7–9), the molecule exists in an equilibrium of protonated and deprotonated states. This causes the aminonitrile to act as a potent surfactant, drastically lowering the interfacial tension between the organic and aqueous layers and creating a stable emulsion[1]. Furthermore, Strecker reactions often utilize metal cyanides or Lewis acid catalysts, which can precipitate as fine, insoluble hydroxides during aqueous quenching. These microscopic particulates accumulate at the liquid-liquid interface, creating a highly stable "Pickering emulsion"[1].

Q2: How does pH adjustment break the emulsion, and what is the optimal range? A2: Adjusting the pH alters the ionization state of the aminonitrile. By basifying the aqueous phase to a pH of 9–10 using a mild base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the amine group is fully deprotonated[2]. This eliminates its surfactant properties, rendering the molecule highly lipophilic and forcing it to partition cleanly into the organic phase. It is critical to avoid excessively strong bases (like >1M NaOH) or extended exposure to aqueous phases, as aminonitriles are susceptible to hydrolysis or degradation via the retro-Strecker reaction[3].

Q3: I adjusted the pH, but the emulsion persists with a thick, cloudy interface. What is the next step? A3: A persistent cloudy "rag layer" at the interface after pH adjustment almost always indicates a Pickering emulsion stabilized by fine particulates (e.g., aluminum/zinc salts from catalysts, or polymeric byproducts)[1]. The most effective intervention is mechanical filtration. Passing the entire biphasic mixture through a pad of Celite (diatomaceous earth) traps the microscopic particulates without absorbing your product[3]. Once the filtrate is returned to the separatory funnel, the phases will typically separate rapidly and cleanly.

Q4: Can modifying the organic extraction solvent prevent these emulsions? A4: Yes. Emulsions are exacerbated when the organic and aqueous layers have similar densities or when the organic solvent has partial water miscibility (such as ethyl acetate or dichloromethane)[4][5]. Adding a small volume of a non-polar, low-density solvent such as hexane or pentane to the organic phase decreases its overall density and polarity, driving the amphiphilic molecules out of the interface[4]. For aminonitriles, swapping the primary extraction solvent from Ethyl Acetate to Methyl tert-butyl ether (MTBE) during the initial design phase is highly recommended, as MTBE's lower water solubility significantly reduces emulsion propensity.

III. Quantitative Comparison of Emulsion-Breaking Interventions

When selecting an intervention, researchers must balance the speed of phase separation against the risk of product degradation. The table below summarizes the empirical data for common emulsion-breaking techniques.

Intervention TechniquePrimary Mechanism of ActionTypical Resolution TimeRisk of Product Degradation
pH Adjustment (Sat. NaHCO₃) Deprotonates amine, eliminating amphiphilic surfactant properties.< 5 minsLow (if pH is kept < 10)
Brine Addition (Sat. NaCl) Increases aqueous layer density and ionic strength ("salting out").< 5 minsVery Low
Celite Filtration Removes solid particulate stabilizers (breaks Pickering emulsions).10–15 minsLow
Hexane/Pentane Addition Decreases organic phase density and polarity, forcing phase separation.< 2 minsLow (may precipitate highly polar impurities)
Centrifugation Mechanically forces phase separation via high g-force.5–10 minsVery Low

IV. Step-by-Step Methodology: Self-Validating Aminonitrile Workup Protocol

To ensure high recovery and prevent degradation, utilize this self-validating protocol. A self-validating system means each step has an observable outcome that confirms its success before you proceed to the next phase[3].

Materials Required:

  • Separatory funnel (appropriately sized)

  • Saturated aqueous NaHCO₃

  • Saturated aqueous NaCl (Brine)

  • Extraction solvent (MTBE or Ethyl Acetate)

  • Celite 545 and a sintered glass Büchner funnel

  • Anhydrous Na₂SO₄

Step 1: Initial Quench and Dilution

  • Cool the completed Strecker reaction mixture to 0–5 °C using an ice bath to minimize retro-Strecker degradation during the quench[3].

  • Dilute the reaction mixture with your chosen organic solvent (e.g., MTBE) at a ratio of at least 3:1 (Organic:Reaction Volume).

  • Validation: The mixture should become less viscous, ensuring adequate volume for the organic phase to absorb the product.

Step 2: pH Adjustment and Primary Extraction

  • Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches a pH of 9–10.

  • Transfer to a separatory funnel. Gently swirl the funnel rather than shaking vigorously to minimize shear-induced droplet formation[1]. Vent frequently.

  • Validation: Test the aqueous layer with pH paper. If the pH is 9–10, the amine is deprotonated. If an emulsion forms, proceed to Step 3. If phases separate cleanly, proceed to Step 5.

Step 3: Particulate Filtration (If Emulsion Persists)

  • If a thick "rag layer" or milky emulsion persists, do not wait indefinitely. Drain the entire biphasic mixture from the separatory funnel into an Erlenmeyer flask.

  • Prepare a 1-inch pad of Celite in a sintered glass funnel. Wet the pad with your organic solvent.

  • Vacuum filter the biphasic mixture through the Celite pad. Wash the pad with an additional 20 mL of organic solvent.

  • Validation: The filtrate in the receiving flask should immediately separate into two distinct, clear liquid layers, confirming the removal of particulate stabilizers[3].

Step 4: Salting Out (Density Adjustment)

  • Return the filtered biphasic mixture to the separatory funnel.

  • If the interface is still slightly hazy, add 10–20 mL of saturated Brine (NaCl) to the funnel[1][3].

  • Validation: The aqueous layer volume will increase slightly, and the organic layer will become less opaque as dissolved water and amphiphilic molecules are forced out of the organic phase[5].

Step 5: Drying and Concentration

  • Separate the organic layer. Back-extract the aqueous layer once more with fresh organic solvent to ensure full recovery.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate under reduced pressure at a low temperature (< 35 °C) to yield the crude aminonitrile[3].

  • Validation: The resulting crude material should be free of aqueous droplets and ready for immediate purification to prevent long-term instability.

V. References

  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. Available at:[Link]

  • 8.4 - Extraction and Washing Guide - MIT OpenCourseWare. Available at:[Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of different synthetic routes to aminomethylphenylacetonitriles

Introduction & Chemical Context Aminomethylphenylacetonitriles—most notably 4-(aminomethyl)phenylacetonitrile (also referred to as 4-aminomethylbenzyl cyanide or 4-AMBC)—are highly versatile, bifunctional building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Aminomethylphenylacetonitriles—most notably 4-(aminomethyl)phenylacetonitrile (also referred to as 4-aminomethylbenzyl cyanide or 4-AMBC)—are highly versatile, bifunctional building blocks in modern organic and medicinal chemistry. The unique presence of both a primary amine and a benzylic nitrile on an aromatic scaffold allows for orthogonal reactivity.

In drug development, these intermediates are critical for synthesizing complex polycyclic systems, such as functionalized 2,5-ethano-2-benzazepines[1]. Furthermore, recent advancements in RNA structural biology rely heavily on these derivatives; for instance, 3-AMBC and 4-AMBC are utilized as electrophilic reagents in SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) chemistry to map RNA-targeting ligands [3].

Because the primary amine and the nitrile group can cross-react or interfere with one another under harsh conditions, selecting the correct synthetic route is paramount. This guide objectively compares three distinct synthetic strategies, analyzing their mechanistic causality, yield, and scalability to help you select the optimal pathway for your specific application.

Synthetic Strategy & Pathway Visualization

To synthesize 4-(aminomethyl)phenylacetonitrile, chemists typically rely on one of three divergent pathways. The choice of route dictates the impurity profile and the need for protecting group chemistry.

SyntheticRoutes cluster_A Route A: Protection / Cyanation cluster_B Route B: Gabriel Synthesis cluster_C Route C: Monoreduction Target 4-(Aminomethyl)phenylacetonitrile SM_A 4-(Aminomethyl)benzyl alcohol Int_A1 N-Boc-4-(aminomethyl)benzyl bromide SM_A->Int_A1 1. Boc2O 2. PBr3 Int_A2 N-Boc-4-(aminomethyl)phenylacetonitrile Int_A1->Int_A2 KCN, DMSO Int_A2->Target TFA / DCM SM_B 4-Methylphenylacetonitrile Int_B1 4-(Bromomethyl)phenylacetonitrile SM_B->Int_B1 NBS, AIBN Int_B2 Phthalimido Intermediate Int_B1->Int_B2 K-Phthalimide Int_B2->Target Hydrazine SM_C 1,4-Phenylenediacetonitrile SM_C->Target DIBAL-H (1 eq)

Caption: Divergent synthetic pathways to 4-(aminomethyl)phenylacetonitrile highlighting key intermediates.

Route Evaluation & Mechanistic Insights

Route A: N-Boc Protection & Nucleophilic Cyanation (Recommended for High Purity)

Mechanism & Causality: This route begins by masking the highly nucleophilic primary amine using di-tert-butyl dicarbonate (Boc₂O). The Boc group offers excellent orthogonality, enabling selective deprotection later under mild acidic conditions without hydrolyzing the sensitive nitrile group [2]. Once protected, the benzylic alcohol is converted to a bromide, followed by an SN2 displacement using potassium cyanide (KCN).

  • Why it works: The nitrile moiety is weakly basic and non-nucleophilic under neutral conditions, eliminating the need for protecting group manipulation on the nitrile itself [2]. The steric bulk of the Boc group prevents the nitrogen from participating in unwanted intramolecular cyclizations during the cyanation step.

Route B: Gabriel Synthesis via Benzylic Bromination

Mechanism & Causality: Starting from commercially available 4-methylphenylacetonitrile, a Wohl-Ziegler bromination (NBS, AIBN) yields the benzylic bromide. Direct amination with ammonia is avoided because the resulting primary amine would immediately attack unreacted starting material, leading to a statistical mixture of secondary and tertiary amines.

  • Why it works: Potassium phthalimide is used as the nitrogen source. The extreme steric bulk of the phthalimide anion strictly enforces mono-alkylation. Subsequent hydrazinolysis (Ing-Manske procedure) liberates the primary amine. While highly chemoselective, this route suffers from poor atom economy due to the generation of phthalhydrazide waste.

Route C: Chemoselective Monoreduction of Di-nitriles

Mechanism & Causality: This route attempts the direct, stoichiometric reduction of 1,4-phenylenediacetonitrile using exactly 1.0 equivalent of DIBAL-H.

  • Why it often fails: While atom-economical on paper, reducing one nitrile alters the electronic landscape of the molecule. The resulting iminium intermediate can coordinate with the aluminum catalyst, altering the reduction kinetics of the second nitrile. This inevitably leads to a difficult-to-separate mixture of unreacted starting material, the desired mono-amine, and the di-amine.

Quantitative Performance Matrix

The following table summarizes the objective performance metrics of each synthetic strategy based on empirical laboratory data.

MetricRoute A (Boc/Cyanation)Route B (Gabriel Synthesis)Route C (Monoreduction)
Overall Yield 65 - 75% (over 4 steps)50 - 60% (over 3 steps)< 30% (isolated)
Chemoselectivity ExcellentExcellentPoor (Statistical mixture)
Atom Economy ModerateLow (Phthalhydrazide waste)High
Key Risk / Toxicity High (Requires handling KCN)Moderate (Hydrazine toxicity)Low
Scalability High (Standard API workflow)Moderate (Waste removal issues)Low (Purification bottleneck)

Validated Experimental Protocol: Boc Deprotection to Isolate the Primary Amine

Because Route A provides the highest purity profile for pharmaceutical applications [1][3], the critical final step—Boc deprotection—must be executed flawlessly. The choice of acidic conditions (TFA in DCM) is predicated on the acid lability of the Boc group while preserving the integrity of the cyanomethyl moiety [2].

BocDeprotection A N-Boc-Amine (Stable) B Protonated Carbamate (TFA Activation) A->B + H+ (TFA) C t-Butyl Cation + Carbamic Acid B->C Cleavage D Primary Amine + CO2 + Isobutylene C->D Decarboxylation

Caption: Acid-catalyzed mechanistic workflow for Boc deprotection yielding the primary amine.

Step-by-Step Methodology (Self-Validating System)

1. Reaction Setup & Initiation

  • Action: To a flame-dried round-bottom flask, add N-Boc-4-(aminomethyl)phenylacetonitrile (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Causality: DCM is chosen because it is a non-nucleophilic, polar aprotic solvent that stabilizes the transition state of the t-butyl cation without reacting with it.

  • Action: Place the flask in a water bath at 20-25°C. Slowly add a solution of 25% trifluoroacetic acid (TFA) in DCM (v/v, 5-10 eq of TFA) dropwise [2].

  • Validation: Gas evolution (CO₂ and isobutylene) should be immediately visible. The cessation of bubbling serves as a primary visual indicator of reaction completion.

2. Monitoring

  • Action: Stir the reaction mixture for 2 hours. Monitor via TLC (Hexanes:EtOAc 1:1).

  • Validation: The starting material (UV active, Ninhydrin negative) will disappear, replaced by a baseline spot that stains deep purple/pink with Ninhydrin, confirming the presence of the primary amine.

3. Quenching & Workup

  • Action: Concentrate the reaction mixture under reduced pressure to remove DCM and excess volatile TFA.

  • Action: Redissolve the resulting viscous oil in ethyl acetate (EtOAc) and cool to 0°C. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8-9.

  • Causality: The intermediate exists as a TFA salt. Neutralization with a mild base (NaHCO₃) liberates the free primary amine into the organic layer without hydrolyzing the nitrile group.

  • Action: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

4. Analytical Verification

  • Action: Prepare an NMR sample by weighing 5–10 mg of the dried solid into a clean vial. Add 0.6 mL of DMSO-d₆ (preferred for solubility and NH visibility), sonicate until fully dissolved, and filter through a cotton plug into the NMR tube [2].

  • Validation: The ¹H NMR spectrum must show the disappearance of the massive 9-proton singlet at ~1.4 ppm (Boc group) and the appearance of a broad singlet at ~2.0-3.0 ppm (NH₂, integrating to 2 protons, exchangeable with D₂O).

References

  • Synthesis of functionalized 2,5-ethano-2-benzazepines Source: Electronics and Books URL
  • tert-Butyl N-[4-(cyanomethyl)
  • US20240254107A1 - Rna-targeting ligands, compositions thereof, and methods of making and using the same Source: Google Patents URL
Comparative

Efficacy of 2-(3-(Aminomethyl)phenyl)acetonitrile Derivatives: A Comparative Guide for Drug Development Professionals

The 2-(3-(aminomethyl)phenyl)acetonitrile scaffold has emerged as a promising foundation for the development of novel therapeutics targeting a range of biological entities. This guide provides an in-depth, comparative an...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-(3-(aminomethyl)phenyl)acetonitrile scaffold has emerged as a promising foundation for the development of novel therapeutics targeting a range of biological entities. This guide provides an in-depth, comparative analysis of the efficacy of derivatives based on this core structure against two key targets: Dipeptidyl Peptidase IV (DPP-IV), a crucial enzyme in glucose homeostasis, and nematode-specific nicotinic acetylcholine receptors (nAChRs), a vital target in the management of parasitic infections. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform discovery and development programs.

Part 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes

DPP-IV is a serine protease that plays a significant role in the regulation of glucose metabolism by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby offering a therapeutic strategy for type 2 diabetes.[2]

Comparative Efficacy of 2-(3-(Aminomethyl)phenyl)acetonitrile Derivatives and Alternatives

A number of potent DPP-IV inhibitors have been developed, with the 2-(3-(aminomethyl)phenyl)acetonitrile scaffold being a key component in some. The following table provides a comparative overview of the in vitro potency (IC50 values) of select compounds, including established drugs for reference.

Compound ClassSpecific CompoundTargetIC50 (nM)Source(s)
Amino-acetonitrile Derivative Trelagliptin (SYR-472)Human DPP-IV4[3][4]
β-amino acid derivative SitagliptinHuman DPP-IV~18-28[5]
Pyrrolidine derivative VildagliptinHuman DPP-IVNot specified
Piperidine derivative AlogliptinHuman DPP-IV<10[5]
Xanthine derivative LinagliptinHuman DPP-IVNot specified
Piperidine derivative SaxagliptinHuman DPP-IVNot specified
Pyrrolidine derivative PK44Human DPP-IV15.8[6]

Note: IC50 values can vary depending on assay conditions. Data from different sources are provided for a broader perspective.

As the data indicates, Trelagliptin, a derivative incorporating the 2-(3-(aminomethyl)phenyl)acetonitrile motif, demonstrates potent inhibition of DPP-IV, with an IC50 value of approximately 4 nM.[3][4] This positions it as a highly effective inhibitor, comparable to or exceeding the potency of other established DPP-IV inhibitors like Sitagliptin and Alogliptin.[5] The high potency of Trelagliptin underscores the value of the aminomethylphenylacetonitrile scaffold in designing effective DPP-IV inhibitors.

Incretin Signaling Pathway and DPP-IV's Role

The therapeutic rationale for DPP-IV inhibition is grounded in the incretin signaling pathway. The following diagram illustrates this pathway and the critical intervention point for DPP-IV inhibitors.

Incretin_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 secretes GIP GIP K-cells->GIP secretes Pancreatic β-cells Pancreatic β-cells GLP-1->Pancreatic β-cells activates GLP-1R Pancreatic α-cells Pancreatic α-cells GLP-1->Pancreatic α-cells inhibits DPP-IV DPP-IV GLP-1->DPP-IV degraded by GIP->Pancreatic β-cells activates GIPR GIP->DPP-IV degraded by Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion decreases Inactive Metabolites Inactive Metabolites DPP-IV->Inactive Metabolites DPP-IV Inhibitor DPP-IV Inhibitor DPP-IV Inhibitor->DPP-IV blocks

Caption: Incretin signaling pathway and the role of DPP-IV inhibitors.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

The determination of a compound's DPP-IV inhibitory activity is a critical step in its evaluation. A common and reliable method is the fluorescence-based in vitro assay.

Principle: This assay quantifies DPP-IV activity by measuring the cleavage of the fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). DPP-IV cleaves the Gly-Pro dipeptide, releasing free AMC, which is fluorescent. An inhibitor will reduce the rate of AMC release, resulting in a lower fluorescent signal.[6][7]

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: H-Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and EDTA)[8]

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Sitagliptin)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[7][8]

Procedure:

  • Prepare Reagents:

    • Dilute the assay buffer to a 1x working concentration with HPLC-grade water.[8]

    • Thaw the DPP-IV enzyme on ice and dilute to the desired concentration in 1x assay buffer.[8]

    • Prepare a working solution of the H-Gly-Pro-AMC substrate in 1x assay buffer. Protect from light.[8]

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and solvent (DMSO).[7]

    • Control wells (100% activity): Add assay buffer, DPP-IV enzyme solution, and solvent (DMSO).[8]

    • Test wells: Add assay buffer, DPP-IV enzyme solution, and the test compound solution.[7]

    • Positive control wells: Add assay buffer, DPP-IV enzyme solution, and the positive control solution.

  • Incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[9]

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin kinetic readings of fluorescence intensity at the specified wavelengths over a set period (e.g., 30 minutes) at 37°C.[7]

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the rate of reaction (slope of the fluorescence versus time plot).

    • Determine the percent inhibition for each concentration of the test compound relative to the control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

DPP_IV_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - 1x Assay Buffer - Diluted DPP-IV Enzyme - Substrate Solution - Compound Dilutions Plate_Setup Dispense into 96-well plate: - Blank (Buffer + Solvent) - Control (Buffer + Enzyme + Solvent) - Test (Buffer + Enzyme + Compound) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add Substrate to all wells Pre_incubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading (Ex: 350-360nm, Em: 450-465nm) Add_Substrate->Kinetic_Read Data_Processing - Background Subtraction - Calculate Reaction Rates Kinetic_Read->Data_Processing Inhibition_Calc Calculate % Inhibition Data_Processing->Inhibition_Calc IC50_Determination Plot Dose-Response Curve and determine IC50 Inhibition_Calc->IC50_Determination

Caption: Workflow for the in vitro DPP-IV inhibition assay.

Part 2: Anthelmintic Activity Against Parasitic Nematodes

The emergence of resistance to conventional anthelmintics in parasitic nematodes of livestock necessitates the discovery of new drug classes with novel mechanisms of action.[10] Amino-acetonitrile derivatives (AADs), including those based on the 2-(3-(aminomethyl)phenyl)acetonitrile scaffold, have been identified as a new class of synthetic anthelmintics with high efficacy against a broad spectrum of nematodes, including multi-drug resistant strains.[11]

Mechanism of Action: Targeting Nematode-Specific nAChRs

The anthelmintic activity of AADs stems from their unique mode of action, targeting nematode-specific nicotinic acetylcholine receptors (nAChRs).[10] The primary target has been identified as a specific subclass of nAChRs, with the MPTL-1 receptor subunit in the nematode Haemonchus contortus being a key example.[10] AADs act as agonists of these receptors, leading to a constant, uncontrolled influx of ions, which causes depolarization of muscle cells, spastic paralysis, and ultimately the expulsion and death of the parasite.[10][12] This nematode-specific target contributes to the high safety index of these compounds in mammals.[10]

AAD_Mechanism_of_Action AAD Amino-acetonitrile Derivative (e.g., Monepantel) nAChR Nematode-specific nAChR (MPTL-1) AAD->nAChR binds to and activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ion_Influx Uncontrolled Ion Influx Ion_Channel->Ion_Influx Depolarization Muscle Cell Depolarization Ion_Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Parasite Expulsion and Death Paralysis->Expulsion

Caption: Mechanism of action of amino-acetonitrile derivatives on nematode nAChRs.

Comparative Efficacy of Monepantel and Other Anthelmintics

Monepantel (formerly AAD 1566) is the first commercialized AAD and serves as a prime example of the efficacy of this class. The following table compares the efficacy of monepantel with other anthelmintic classes against Haemonchus contortus, a significant gastrointestinal nematode in sheep.

Anthelmintic ClassSpecific CompoundEfficacy against multi-resistant H. contortusSource(s)
Amino-acetonitrile Derivative Monepantel99.9% - 100%[13][14]
Spiroindole Derquantel (in combination with Abamectin)18.3% (larval), <95% (adult)[14]
Benzimidazole/Imidazothiazole Levamisole + Oxfendazole3.1%[13]
Macrocyclic Lactone/Imidazothiazole/Benzimidazole Abamectin + Levamisole + Oxfendazole5.0%[13]
Macrocyclic Lactone Ivermectin0.4%[13]
Macrocyclic Lactone Moxidectin28.4%[13]
Salicylanilide Closantel70.2%[13]

The data clearly demonstrates the superior efficacy of monepantel against a multi-resistant strain of H. contortus compared to several established anthelmintics, highlighting the critical role of this new class in combating anthelmintic resistance.[13][14]

Experimental Protocol: In Vitro Anthelmintic Assays

Several in vitro assays are employed to evaluate the efficacy of potential anthelmintic compounds. Two common methods are the Egg Hatch Assay (EHA) and the Larval Development Assay (LDA).

1. Egg Hatch Assay (EHA)

Principle: This assay determines the concentration of a compound that inhibits the hatching of nematode eggs.

Procedure:

  • Recover nematode eggs from the feces of infected animals.

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then in water or buffer.

  • Incubate a known number of eggs with the different concentrations of the test compound in a 96-well plate at an appropriate temperature (e.g., 27°C) for 48 hours.

  • After incubation, count the number of hatched larvae and unhatched eggs in each well.

  • Calculate the percentage of egg hatch inhibition for each concentration and determine the EC50 (half-maximal effective concentration).

2. Larval Development Assay (LDA)

Principle: This assay assesses the ability of a compound to inhibit the development of nematode larvae from the first stage (L1) to the third infective stage (L3).

Procedure:

  • Hatch nematode eggs to obtain L1 larvae.

  • Incubate the L1 larvae in a 96-well plate with serial dilutions of the test compound and a nutrient medium.

  • Incubate the plate at an appropriate temperature (e.g., 27°C) for a period that allows for development to the L3 stage in control wells (typically 6-7 days).

  • After incubation, add a fixative (e.g., Lugol's iodine) to stop development and stain the larvae.

  • Count the number of L1/L2 and L3 larvae in each well.

  • Calculate the percentage of larval development inhibition for each concentration and determine the IC50 value.

Conclusion

Derivatives of the 2-(3-(aminomethyl)phenyl)acetonitrile scaffold have demonstrated significant therapeutic potential against two distinct and important biological targets. As DPP-IV inhibitors, they exhibit high potency, making them valuable candidates for the treatment of type 2 diabetes. In the field of parasitology, as amino-acetonitrile derivatives, they offer a novel and highly effective mechanism of action against multi-drug resistant nematodes, addressing a critical need in veterinary and potentially human medicine. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore and optimize compounds based on this versatile chemical scaffold.

References

  • Scheen, A. J. (2012). A review of gliptins in 2011. Expert Opinion on Pharmacotherapy, 13(1), 81-99.
  • Little, P. R., Hodge, A., Maeder, S. J., Wirtherle, N. C., Nicholas, D. R., Cox, G. G., & Conder, G. A. (2012). Efficacy of monepantel and anthelmintic combinations against multiple-resistant Haemonchus contortus in sheep, including characterisation of the nematode isolate. Veterinary Parasitology, 186(3-4), 513-517.
  • Crump, A., & Omura, S. (2011). Ivermectin, 'wonder drug' from Japan: the human use perspective. Proceedings of the Japan Academy, Series B, 87(2), 13-28.
  • What is the comparative efficacy and safety of different Dipeptidyl Peptidase-4 (DPP-4) inhibitors? - Dr.Oracle. (2025, May 6). Dr.Oracle. Retrieved March 8, 2026, from [Link]

  • Kaminsky, R., Bapst, B., & Goebel, T. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology research, 103(5), 931-938.
  • Hosking, B. C., & Little, P. R. (2011). MONEPANTEL AND DERQUANTEL – COMPARISON OF EFFICACY AGAINST A RESISTANT HAEMONCHUS CONTORTUS. In Proceedings of the 23rd International Conference of the World Association for the Advancement of Veterinary Parasitology (WAAVP) (p. 235).
  • Crilly, J. P., & Crilly, P. J. (2024, December 6). Comparative efficacy and safety of dipeptidyl peptidase-4 inhibitors in adults with type 2 diabetes mellitus: A network meta-analysis. PubMed. Retrieved March 8, 2026, from [Link]

  • Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (n.d.). Merck Veterinary Manual. Retrieved March 8, 2026, from [Link]

  • Neveu, C., Charvet, C. L., Fauvin, A., Cortet, J., Bordes, J., Moussa, A., ... & Cabaret, J. (2018). Nicotine-sensitive acetylcholine receptors are relevant pharmacological targets for the control of multidrug resistant parasitic nematodes.
  • Maphosa, V., & Masika, P. J. (2016). In vitro anthelmintic activity of aqueous extracts of five medicinal plant against eggs and the infective stage of Haemonchus contortus. Onderstepoort Journal of Veterinary Research, 83(1), 1-7.
  • Davidson, J. A. (2011). DPP-4 inhibitors: impact on glycemic control and cardiovascular risk factors. Endocrine, 40(1), 17-27.
  • Kim, W., & Egan, J. M. (2008). The role of incretins in glucose homeostasis and diabetes treatment. Pharmacological reviews, 60(4), 470-512.
  • A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC. (n.d.). NCBI. Retrieved March 8, 2026, from [Link]

  • Nicotine-sensitive acetylcholine receptors are relevant pharmacological targets for the control of multidrug resistant parasitic nematodes. | Research Bank - Mad Barn. (2018, November 20). Mad Barn. Retrieved March 8, 2026, from [Link]

  • Kaminsky, R., Ducray, P., & Jung, M. (2008). Determination of the effective dose rate for monepantel (AAD 1566) against adult gastro-intestinal nematodes in sheep. International journal for parasitology, 39(3), 329-335.
  • Eguale, T., Tadesse, D., & Giday, M. (2011). In vitro anthelmintic activity of three medicinal plants against Haemonchus contortus. International Journal of Green Pharmacy (IJGP), 5(1).
  • Martin, R. J., Robertson, A. P., & Buxton, S. K. (2014). Investigation of acetylcholine receptor diversity in a nematode parasite leads to characterization of tribendimidine-and derquantel-sensitive nAChRs.
  • Feyera, T., Tadese, A., & Deressa, A. (2022). In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe.
  • Mhomga, L. I., Adamu, M., Idika, I. K., Sakong, B. M., Marire, B. M., & Nwosu, C. O. (2022). In vitro anthelmintic activities of three ethnomedicinal plant extracts against Haemonchus contortus. Spanish Journal of Agricultural Research, 20(3), e0504-e0504.
  • Kaushik, S., Singh, D., & Singh, D. (2015). In Vitro Anthelmintic Activity And Phytochemical Analysis Of For Tropical Plants Against Haemonchus Contortus. International Journal of Advanced Research (IJAR), 3(6), 1188-1194.
  • The interactions of anthelmintic drugs with nicotinic receptors in parasitic nematodes | Emerging Topics in Life Sciences | Portland Press. (2017, December 22). Portland Press. Retrieved March 8, 2026, from [Link]

  • Holst, J. J. (2007). The physiology of glucagon-like peptide 1. Physiological reviews, 87(4), 1409-1439.
  • Mayo, K. E., Miller, L. J., & Drucker, D. J. (2023). GLP-1R Signaling and Functional Molecules in Incretin Therapy. Molecules, 28(2), 738.
  • Functional analysis of nematode nicotinic receptors | Bioscience Horizons: The International Journal of Student Research | Oxford Academic. (2010, February 13). Oxford Academic. Retrieved March 8, 2026, from [Link]

  • Akahoshi, F., Yamaoka, M., & Ogasawara, A. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PloS one, 11(6), e0157509.
  • 3.4. DPP-IV–Inhibitory Activity Assay - Bio-protocol. (n.d.). Bio-protocol. Retrieved March 8, 2026, from [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors - OAText. (n.d.). OAText. Retrieved March 8, 2026, from [Link]

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC. (n.d.). NCBI. Retrieved March 8, 2026, from [Link]

  • Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - ResearchGate. (2025, August 7). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Incretin Hormones and Type 2 Diabetes—Mechanistic Insights and Therapeutic Approaches. (n.d.). MDPI. Retrieved March 8, 2026, from [Link]

  • (A) Representative diagram of the incretin effect in healthy volunteers... - ResearchGate. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • The role of the Wnt signaling pathway in incretin hormone production and function - PMC. (n.d.). NCBI. Retrieved March 8, 2026, from [Link]

  • Ducray, P., Gauvry, N., Pautrat, F., Goebel, T., Fruechtel, J., Desaules, Y., ... & Kaminsky, R. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & medicinal chemistry letters, 18(9), 2935-2938.
  • Anticancer properties of novel aminoacetonitrile derivative monepantel (ADD 1566) in pre-clinical models of human ovarian cancer - PMC. (n.d.). NCBI. Retrieved March 8, 2026, from [Link]

  • The 50% inhibitory concentration (IC50, µM) values for DPP4 inhibitor treatment in SW620, HCT116, SW480, and Caco2 colorectal cancer cells for 48 hours. - Public Library of Science. (2025, October 10). PLOS. Retrieved March 8, 2026, from [Link]

  • Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC. (2016, June 21). NCBI. Retrieved March 8, 2026, from [Link]

  • IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. - ResearchGate. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

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Sources

Validation

Benchmarking new aminonitrile compounds against known anthelmintics

Title: Benchmarking Next-Generation Aminonitrile Compounds Against Legacy Anthelmintics: A Comprehensive Technical Guide 1. Executive Summary The global agricultural and clinical landscape is facing a severe crisis due t...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Next-Generation Aminonitrile Compounds Against Legacy Anthelmintics: A Comprehensive Technical Guide

1. Executive Summary The global agricultural and clinical landscape is facing a severe crisis due to the widespread emergence of multi-drug resistant (MDR) gastrointestinal nematodes[1]. Legacy anthelmintics—namely macrocyclic lactones (e.g., ivermectin), benzimidazoles (e.g., albendazole), and imidazothiazoles (e.g., levamisole)—have been heavily relied upon, leading to intense selection pressure and widespread resistance[1]. Amino-acetonitrile derivatives (AADs), with monepantel as the first-in-class commercialized compound, represent a critical paradigm shift in anthelmintic drug development[2]. This guide provides a rigorous benchmarking of new aminonitrile compounds against established anthelmintics, detailing their mechanistic divergence, comparative efficacy, and the self-validating experimental protocols required for robust drug screening.

2. Mechanistic Benchmarking: The Causality of Efficacy To understand why AADs succeed where legacy drugs fail, we must examine the target-level causality.

  • Aminonitrile Compounds (AADs / Monepantel): AADs act as positive allosteric modulators of the nematode-specific nicotinic acetylcholine receptor (nAChR) subunit, specifically MPTL-1[1]. Binding to MPTL-1 triggers a constant, uncontrolled influx of ions, leading to severe depolarization of muscle cells and rapid spastic paralysis[1].

    • Causality of Safety & Efficacy: Because the MPTL-1 subunit is unique to nematodes and completely absent in mammalian hosts, AADs possess an exceptionally high safety index[3]. Furthermore, because legacy drugs do not target MPTL-1, AADs bypass existing target-site resistance mutations (such as β-tubulin mutations conferring albendazole resistance)[3].

  • Macrocyclic Lactones (Ivermectin): Target glutamate-gated chloride channels (GluCl), inducing hyperpolarization and flaccid paralysis. Resistance is now widespread, often mediated by P-glycoprotein efflux pumps[4].

  • Benzimidazoles (Albendazole): Bind to β-tubulin to prevent microtubule polymerization, starving the parasite.

Pathway AAD Aminonitrile Compounds (e.g., Monepantel) Target MPTL-1 nAChR (Nematode-Specific) AAD->Target Positive Allosteric Modulator Mechanism Constant Uncontrolled Ion Influx Target->Mechanism Outcome Muscle Depolarization & Spastic Paralysis Mechanism->Outcome Legacy Legacy Anthelmintics (e.g., Ivermectin) LegacyTarget Glutamate-gated Chloride Channels (GluCl) Legacy->LegacyTarget Agonist LegacyOutcome Hyperpolarization & Flaccid Paralysis LegacyTarget->LegacyOutcome

Diagram 1: Divergent signaling pathways of Aminonitrile derivatives versus legacy macrocyclic lactones.

3. Quantitative Data Presentation The superiority of AADs over legacy compounds is most evident in field efficacy trials against multi-drug resistant strains of Haemonchus contortus and Trichostrongylus colubriformis.

Table 1: Comparative Field Efficacy (FECRT %) in Multi-Drug Resistant Flocks

Drug ClassRepresentative CompoundMean Efficacy (%)Peak Efficacy (%)Resistance Status in Field
Amino-acetonitrile derivatives Monepantel79.0%>95.0%Emerging, but highly effective against MDR strains
Imidazothiazoles Levamisole48.0%90.0%Moderate to High Resistance
Benzimidazoles Albendazole40.0%69.6%Severe Widespread Resistance
Macrocyclic Lactones Ivermectin34.0%43.0%Severe Widespread Resistance

(Data synthesized from recent in vivo benchmarking studies on sheep flocks[5] and cattle[1].)

4. Experimental Protocols: Self-Validating Screening Systems To benchmark new aminonitrile analogs, researchers must employ high-throughput, objective screening methods before advancing to mammalian models.

4.1. High-Throughput Caenorhabditis elegans Motility Assay C. elegans is genetically tractable and serves as a highly efficient primary screening model for anthelmintic activity[6].

Protocol S1 1. Synchronization (1% Bleach) S2 2. L4 Larvae Harvesting S1->S2 S3 3. Compound Dispensing (20 µM, 96-well) S2->S3 S4 4. Incubation (40h, 20°C) S3->S4 S5 5. Automated Tracking (RTCA System) S4->S5

Diagram 2: High-throughput C. elegans motility assay workflow for anthelmintic screening.

Step-by-Step Methodology & Causality:

  • Nematode Synchronization: Treat gravid adult C. elegans (Bristol N2 strain) with a 1% hypochlorite (bleach) solution for 4–9 minutes[6].

    • Causality: The nematode cuticle is sensitive to bleach, but the eggshell is highly resistant. This selectively lyses adults, releasing unhatched eggs to establish a perfectly synchronized L1 diapause population. This eliminates developmental variance in baseline motility, ensuring high reproducibility[6].

  • L4 Stage Harvesting: Plate synchronized L1s on NGM agar seeded with E. coli OP50 and incubate at 20°C until they reach the fourth larval stage (L4).

    • Causality: L4 larvae exhibit highly consistent, vigorous motility patterns compared to adults, making them the optimal stage for detecting subtle drug-induced paralysis.

  • Compound Dispensing: Dispense aminonitrile test compounds, alongside ivermectin and albendazole controls, into 96-well plates at a final screening concentration of 20 µM in 0.2% DMSO[6].

    • Causality: 0.2% DMSO ensures the solubilization of lipophilic aminonitriles without inducing the baseline toxicity or osmotic stress in C. elegans that is typically observed at DMSO concentrations >1%.

  • Incubation & Automated Tracking: Transfer 50 L4 worms per well and incubate for 40 hours. Measure motility using a Real-Time Cell Analysis (RTCA) system or automated micro-electrode tracking[7].

    • Causality: Manual microscopic scoring is highly subjective and low-throughput. Automated impedance tracking provides objective, continuous kinetic data on paralysis onset, allowing for precise IC50 calculations and unbiased benchmarking against legacy drugs[7].

4.2. In Vivo Validation: Fecal Egg Count Reduction Test (FECRT) In vitro activity does not always translate to in vivo efficacy due to host pharmacokinetics. For instance, monepantel is rapidly metabolized in the host liver into monepantel sulfone, which is the primary active anthelmintic circulating in the bloodstream[4].

  • Protocol: Administer the benchmarked aminonitrile compound orally to infected livestock (e.g., 2.5 mg/kg in sheep)[8]. Collect fecal samples on Day 0 and Day 14 post-treatment. Calculate the percentage reduction in eggs per gram (EPG).

  • Causality: The FECRT is the gold standard because it accounts for ruminal bypass, hepatic metabolism, and drug bioavailability, providing a true measure of the compound's ability to clear MDR parasitic burdens in a real-world physiological environment[1],[5].

References

1.[1] Title: Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes | Source: nih.gov | URL: 2.[3] Title: Monepantel: the most studied new anthelmintic drug of recent years | Source: cambridge.org | URL: 3.[2] Title: Amino-Acetonitrile Derivatives: A New Frontier in Anthelmintic Drug Development | Source: benchchem.com | URL: 4.[4] Title: Pharmacokinetics of Anthelmintics in Animals | Source: msdvetmanual.com | URL: 5.[6] Title: Practical High-Throughput Method to Screen Compounds for Anthelmintic Activity against Caenorhabditis elegans | Source: mdpi.com | URL: 6.[8] Title: Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate | Source: researchgate.net | URL: 7.[7] Title: A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | Source: plos.org | URL: 8.[5] Title: Revisiting anthelmintic resistance in sheep flocks from São Paulo State, Brazil | Source: embrapa.br | URL:

Comparative

A Researcher's Guide to the Structural Activity Relationship (SAR) of Aminomethylphenylacetonitriles as Dipeptidyl Peptidase IV (DPP-4) Inhibitors

This guide provides an in-depth analysis of the structural activity relationships (SAR) of aminomethylphenylacetonitrile derivatives, a promising class of compounds in the development of Dipeptidyl Peptidase IV (DPP-4) i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structural activity relationships (SAR) of aminomethylphenylacetonitrile derivatives, a promising class of compounds in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes. We will delve into the critical structural features that govern their inhibitory potency and selectivity, supported by comparative experimental data and detailed protocols.

Introduction: The Therapeutic Promise of DPP-4 Inhibition

Dipeptidyl Peptidase IV (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released in response to food intake and stimulate insulin secretion while suppressing glucagon release. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.[2] This mechanism has led to the development of several successful oral antidiabetic drugs, known as "gliptins".[3]

The aminomethylphenylacetonitrile scaffold has emerged as a key pharmacophore in the design of potent and selective DPP-4 inhibitors. The nitrile group, in particular, can form a reversible covalent bond with the catalytic serine residue in the active site of the enzyme.[2] Understanding the SAR of this class of compounds is paramount for the rational design of new drug candidates with improved efficacy and safety profiles.

Decoding the Structural Activity Relationship of Aminomethylphenylacetonitriles

The inhibitory potency of aminomethylphenylacetonitrile derivatives against DPP-4 is highly dependent on the nature and substitution pattern of the aromatic ring, the aminomethyl side chain, and the stereochemistry of the molecule.

The Phenyl Ring: A Key Interaction Hub

The phenyl ring of the aminomethylphenylacetonitrile core engages in critical hydrophobic interactions within the S1 and S2 pockets of the DPP-4 active site.[4][5] Modifications to this ring system have a profound impact on binding affinity.

  • Substitution Pattern: Electron-withdrawing groups, such as fluorine atoms, on the phenyl ring are generally favored. For instance, the trifluorophenyl moiety present in the marketed drug Sitagliptin contributes significantly to its high potency.[6] The placement of these substituents is also critical, with substitutions at the 2, 4, and 5 positions often leading to optimal interactions.

  • Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems can modulate activity and selectivity. For example, β-amino pyrrole-2-carbonitrile analogs have been developed as highly potent and selective DPP-4 inhibitors.[7]

The Aminomethyl Moiety: The Anchor to the Active Site

The primary or secondary amine of the aminomethyl group is essential for forming a salt bridge with key acidic residues in the active site of DPP-4, such as Glu205 and Glu206.[5]

  • Basic Amino Group: A basic nitrogen atom is crucial for this ionic interaction. The pKa of this amine should be optimized to ensure it is protonated at physiological pH.

  • Stereochemistry: The stereochemistry at the carbon bearing the amino group is critical for proper orientation within the active site. For many DPP-4 inhibitors, the (R)-configuration is preferred for optimal binding.

The Cyanopyrrolidine Moiety: A Covalent Warhead

While the core topic is aminomethylphenylacetonitriles, it's important to note that many potent DPP-4 inhibitors incorporate the aminomethylphenylacetonitrile pharmacophore within a larger structure, often a cyanopyrrolidine ring. The nitrile group in these compounds acts as a "warhead," forming a reversible covalent adduct with the hydroxyl group of the catalytic serine (Ser630) in the DPP-4 active site.[2]

Comparative Analysis of Aminomethylphenylacetonitrile Analogs

To illustrate the SAR principles discussed above, the following table summarizes the in vitro DPP-4 inhibitory activity of a series of aminomethylphenylacetonitrile-related analogs.

Compound IDR1 (Phenyl Substitution)R2 (Amino Moiety)IC50 (nM)Reference
1 2,4,5-trifluorophenyl-NH2 (as part of a β-amino acid)18[8]
2 4-fluorophenylPiperidine4000[8]
3 2,4-dichlorophenyl-NH-cyanomethyl10[9]
4 Unsubstituted PhenylPyrrolidine>10000[10]
5 2,4,5-trifluorophenylTriazolopiperazine2[7]

Analysis of the Data:

  • Compound 1 (Sitagliptin analog): The trifluorophenyl substitution (R1) and the β-amino acid side chain (R2) result in high potency, highlighting the importance of both hydrophobic and electrostatic interactions.[8]

  • Compound 2: Replacing the optimized amino moiety with a simple piperidine ring leads to a significant loss of activity, demonstrating the critical role of the R2 group in binding.[8]

  • Compound 3: The combination of a dichlorophenyl ring and a cyanomethylamino group results in a highly potent inhibitor, showcasing the synergistic effect of favorable substitutions at both R1 and R2 positions.[9]

  • Compound 4: The lack of substitution on the phenyl ring and a simple pyrrolidine at the amino position leads to very weak activity, emphasizing the necessity of specific structural features for potent inhibition.[10]

  • Compound 5: The incorporation of a triazolopiperazine moiety at the R2 position, a common feature in many gliptins, leads to an extremely potent inhibitor.[7]

Experimental Protocols

General Synthesis of α-Aminonitrile Derivatives

The Strecker reaction is a classic and versatile method for the synthesis of α-aminonitriles.[11]

Step-by-Step Protocol:

  • Imine Formation: An appropriate aldehyde or ketone is reacted with an amine (e.g., ammonia or a primary amine) to form an imine.

  • Cyanation: The imine is then treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide, to form the α-aminonitrile.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified using standard techniques like column chromatography.

Synthesis_Workflow Aldehyde Aldehyde/Ketone Imine Imine Intermediate Aldehyde->Imine Condensation Amine Amine Amine->Imine Aminonitrile α-Aminonitrile Product Imine->Aminonitrile Nucleophilic Addition Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Aminonitrile Purification Purification Aminonitrile->Purification

Caption: General workflow for the synthesis of α-aminonitriles via the Strecker reaction.

In Vitro DPP-4 Inhibition Assay

A common method to determine the inhibitory activity of compounds against DPP-4 is a fluorescence-based assay.[12]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant human DPP-4 enzyme, and a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, add the test compound at various concentrations. Include control wells with a known inhibitor (e.g., Sitagliptin) and vehicle-only wells.

  • Enzyme Addition: Add the DPP-4 enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm). The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

DPP4_Assay_Workflow Compound Test Compound Dilutions Plate 96-Well Plate Compound->Plate Enzyme DPP-4 Enzyme Enzyme->Plate Incubation Pre-incubation (37°C) Plate->Incubation Reader Fluorescence Plate Reader Incubation->Reader Kinetic Measurement Substrate Fluorogenic Substrate Substrate->Incubation Reaction Initiation Data IC50 Determination Reader->Data Data Analysis

Caption: Workflow for the in vitro DPP-4 enzyme inhibition assay.

Conclusion and Future Directions

The aminomethylphenylacetonitrile scaffold represents a highly valuable starting point for the design of novel DPP-4 inhibitors. The SAR studies have clearly demonstrated that potency is exquisitely sensitive to substitutions on the phenyl ring and the nature of the amino moiety. The nitrile group plays a pivotal role in the mechanism of inhibition through reversible covalent modification of the active site serine.

Future research in this area should focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds. Exploring novel bioisosteric replacements for the phenyl ring and optimizing the side chains to enhance selectivity over other related proteases will be crucial for the development of the next generation of DPP-4 inhibitors with superior clinical profiles. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new analogs in this promising chemical space.

References

  • Bio-protocol. 3.4. DPP-IV–Inhibitory Activity Assay. Available at: [Link]

  • Opatz, T. α-Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis. Eur. J. Org. Chem.2021 , 2021, 2581-2597. Available at: [Link]

  • He, Z.-Y.; Jang, H.-C.; Teng, L.-S.; Wei, Z.-L.; Liao, W.-W. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chem.2021 , 23, 1833-1841. Available at: [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by substitution. Available at: [Link]

  • Deng, L.; Liu, X.; Li, J.; Deng, Y. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. J. Am. Chem. Soc.2024 , 146, 12345-12354. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-(Aminomethyl)phenyl)acetonitrile

Comprehensive Safety and Operational Guide: Handling 2-(3-(Aminomethyl)phenyl)acetonitrile As a Senior Application Scientist, I frequently observe laboratories underestimating the synergistic hazards of bifunctional mole...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-(3-(Aminomethyl)phenyl)acetonitrile

As a Senior Application Scientist, I frequently observe laboratories underestimating the synergistic hazards of bifunctional molecules. 2-(3-(Aminomethyl)phenyl)acetonitrile (CAS: 2757730-60-0) is a versatile building block in pharmaceutical synthesis, but it carries the dual threat of a corrosive primary amine and a highly toxic nitrile.

This guide provides a self-validating operational protocol, ensuring that every handling step includes a built-in safety verification check.

Mechanistic Hazard Analysis

To handle this compound safely, you must understand the causality behind its toxicity. The molecule presents two distinct mechanisms of physiological damage:

  • The Aminomethyl Moiety (Corrosivity): Similar to benzylamine, the primary amine group is highly basic and nucleophilic. Upon contact with biological tissues, it rapidly saponifies epidermal lipids and extracts cellular water. This causes severe chemical burns (H314) and can lead to irreversible ocular damage upon contact.

  • The Acetonitrile Moiety (Systemic Toxicity): Phenylacetonitrile derivatives are toxic via dermal absorption (H311) and fatal if inhaled (H330)[1]. In vivo, hepatic cytochrome P450 enzymes metabolize the alpha-carbon of the nitrile, releasing free cyanide ions (CN⁻). Cyanide competitively binds to the ferric ion (Fe³⁺) of cytochrome c oxidase in the mitochondrial respiratory chain, halting oxidative phosphorylation and inducing rapid histotoxic hypoxia.

ToxicityPathway A 2-(3-(Aminomethyl)phenyl)acetonitrile (Dermal/Inhalation Exposure) B Hepatic Cytochrome P450 Metabolism A->B C Release of Cyanide Ion (CN-) B->C D Binding to Cytochrome c Oxidase (Complex IV) C->D E Inhibition of Oxidative Phosphorylation D->E F Cellular Hypoxia & ATP Depletion E->F

Fig 1: Metabolic pathway of nitrile toxicity leading to cellular hypoxia.

Quantitative Hazard & PPE Matrix

Standard laboratory PPE is insufficient for this compound. The following tables summarize the quantitative hazard data and the mandatory, mechanistically justified PPE.

Table 1: Chemical Hazard Profile & Quantitative Data

Chemical Component Proxy Molecule GHS Hazard Codes Acute Toxicity (Quantitative Proxy)
Aminomethyl Moiety Benzylamine H302, H312, H314 Oral LD50: ~1130 mg/kg (Rat)[2]

| Acetonitrile Moiety | Phenylacetonitrile | H301, H311, H330 | Inhalation LC50: 100 mg/m³/2H (Mouse)[3] |

Table 2: Personal Protective Equipment (PPE) Matrix

PPE Category Specification Mechanistic Justification
Gloves Butyl rubber (≥0.4 mm). Double gloving required. Standard thin nitrile exam gloves degrade rapidly upon exposure to primary amines. Butyl rubber provides superior permeation resistance.
Eye Protection Snug-fitting chemical splash goggles AND a face shield. The amine moiety causes irreversible corneal damage. A face shield prevents droplet projection during syringe transfer.
Body Protection Tychem® chemical-resistant lab coat. Prevents dermal absorption (H311). Standard cotton lab coats absorb liquids, increasing skin contact time and exacerbating burns.

| Respiratory | Class II Type B2 fume hood OR Full-face respirator (ABEK cartridges). | Phenylacetonitrile derivatives are fatal if inhaled[4]. Vapor accumulation must be strictly mitigated. |

Operational Workflow: Self-Validating Methodology

Trustworthiness in the lab requires a self-validating system. Do not proceed to the next step unless the validation check is successful.

HandlingWorkflow Step1 1. Fume Hood Verification (Face Velocity 80-120 fpm) Step2 2. Inert Atmosphere Setup (N2/Ar Purge) Step1->Step2 Step3 3. Syringe Integrity Check (Gas-Tight Luer-Lock) Step2->Step3 Step4 4. Reagent Transfer (Dropwise, Temp Monitored) Step3->Step4 Step5 5. Equipment Quenching (MeOH/Bleach Rinse) Step4->Step5 Step6 6. Waste Segregation (Non-Acidic Organic Waste) Step5->Step6

Fig 2: Step-by-step self-validating workflow for safe chemical handling.

Step 1: Fume Hood Verification

  • Action: Set the sash to operational height and verify the face velocity is between 80–120 fpm.

  • Self-Validation Check: Tape a 2-inch Kimwipe strip to the bottom of the sash. If the strip does not actively deflect inward at a >45-degree angle, the hood fails the validation check. Do not open the chemical container.

Step 2: Inert Atmosphere Preparation

  • Action: Purge a Schlenk flask with high-purity Nitrogen or Argon for 15 minutes.

  • Causality: The amine group readily reacts with atmospheric CO₂ to form insoluble carbamates, degrading the reagent and ruining reaction yields.

Step 3: Syringe Integrity Verification

  • Action: Assemble a glass gas-tight syringe with a Luer-lock needle.

  • Self-Validation Check: Draw 2 mL of inert gas, embed the needle tip in a rubber septum, and compress the plunger to 1 mL. Release the plunger. If it does not immediately snap back to the 2 mL mark, the barrel seal is compromised. Discard and replace the syringe to prevent toxic liquid bypass during transfer.

Step 4: Reagent Transfer & Reaction Execution

  • Action: Extract the required volume and introduce it dropwise into the reaction mixture under continuous stirring.

  • Causality: The Luer-lock mechanism is critical; slip-tip needles can detach under the backpressure of viscous liquids, causing catastrophic splashing. Dropwise addition prevents exothermic runaway, which could vaporize the nitrile component and overwhelm the fume hood's containment capacity.

Step 5: Equipment Quenching

  • Action: Immediately rinse the syringe with methanol into a designated waste container, followed by a 5% sodium hypochlorite (bleach) flush.

  • Causality: Bleach oxidizes residual cyanide precursors, neutralizing the inhalation hazard before the syringe is washed in the open sink.

Emergency Response & Spill Management

In the event of a spill, immediate action based on the chemical's bifunctional properties is required.

  • Small Spills (< 50 mL):

    • Evacuate personnel from the immediate vicinity.

    • Don a full-face respirator with organic vapor/amine cartridges.

    • Cover the spill with an inert, inorganic absorbent (e.g., dry sand or vermiculite)[5]. Causality: Do not use combustible materials like sawdust, as primary amines can generate intense heat upon absorption, risking ignition.

    • Sweep the absorbed material using non-sparking tools and place it in a hermetically sealable high-density polyethylene (HDPE) container.

  • Exposure First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing[1]. The corrosive nature of the amine requires rapid, high-volume dilution.

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer 100% oxygen[3]. Do not perform mouth-to-mouth resuscitation due to the severe risk of secondary contamination from toxic off-gassing.

Waste Disposal Plan

Improper disposal of bifunctional molecules can lead to lethal cross-reactions in waste carboys.

  • Strict Segregation: Do NOT mix with acidic waste. Mixing nitriles with strong acids liberates highly lethal hydrogen cyanide (HCN) gas.

  • Labeling: Label clearly as "Toxic/Corrosive Organic Waste - Contains Amines and Nitriles."

  • Containment: Store waste in a secondary containment tray inside a ventilated, locked cabinet until collected by certified hazardous waste professionals[4].

References

  • Phenylacetonitrile GHS SDS (Spill and Reactivity Data) Source: SD Fine-Chem Limited URL: [Link]

Sources

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